molecular formula C7H4F3N3 B1282822 5-Amino-3-(trifluoromethyl)picolinonitrile CAS No. 573762-62-6

5-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B1282822
CAS No.: 573762-62-6
M. Wt: 187.12 g/mol
InChI Key: WLMSCOVORZUSNW-UHFFFAOYSA-N
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Description

5-Amino-3-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(12)3-13-6(5)2-11/h1,3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSCOVORZUSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543138
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573762-62-6
Record name 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for this compound, a key intermediate in pharmaceutical and materials science research.

Chemical Identity and Structure

This compound is a substituted pyridine derivative.[1] Its structure incorporates an amino group (-NH2) at the 5-position, a trifluoromethyl group (-CF3) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.[1] This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.[1][2] The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.[2][3]

Table 1: Compound Identification

Identifier Value
IUPAC Name 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile[4]
CAS Number 573762-62-6[5][6]
Molecular Formula C₇H₄F₃N₃[2][5][6]
Molecular Weight 187.12 g/mol [5][6][7]
InChI Key WLMSCOVORZUSNW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1C(F)(F)F)C#N)N[4]

| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[3][8][9] |

Physicochemical Properties

The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[2][10]

Table 2: Physicochemical Data

Property Value Source
Physical Form White to Yellow to Gray to Brown Solid
Boiling Point 362.2 ± 42.0 °C at 760 mmHg [11]
Density 1.5 ± 0.1 g/cm³ [11]
Water Solubility Sparingly soluble (1.5 g/L at 25 °C) [2]
pKa -1.52 ± 0.10 (Predicted) [2]
XLogP3-AA 1.1 [2]

| Topological Polar Surface Area | 62.7 Ų |[2] |

Spectral Data

Predicted spectral data provides insight into the compound's structure.

Table 3: Predicted NMR Data

Spectrum Parameters Predicted Peaks

| ¹H NMR | 400 MHz, CDCl₃ | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |

Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]

Reactivity and Stability

This compound is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]

Caption: Key functional groups and their associated reactivity.

Experimental Protocols: Synthesis

A common method for synthesizing this compound is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]

General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Reactants:

    • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (starting material)

    • Powdered iron (reducing agent)[5]

    • Ethyl acetate (solvent)[5]

    • Acetic acid (solvent/acidic medium)[5]

  • Procedure:

    • A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]

    • The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

    • Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]

    • The filtrate is concentrated under reduced pressure to remove the solvents.[5]

    • The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate (Na₂CO₃). The aqueous phase is extracted with ethyl acetate.[5]

    • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.[5]

    • If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]

  • Yield: Reported yields for this process are high, often in the range of 91-95%.[5][13]

  • Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z, calcd for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[5]

experimental_workflow start Combine Reactants: - 2-cyano-5-nitro-3-(trifluoromethyl)pyridine - Iron Powder - EtOAc/AcOH heat Heat Mixture (Reflux) Monitor with TLC start->heat filter Filter through Celite to Remove Solids heat->filter concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate workup Aqueous Workup (EtOAc, Na2CO3, Brine) concentrate->workup dry Dry Organic Layer (Na2SO4) Filter & Concentrate workup->dry purify Purify by Column Chromatography (EtOAc/Pentane) dry->purify end_node Final Product: This compound purify->end_node

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Development

This compound is a valuable intermediate in several fields:

  • Pharmaceuticals: It serves as a precursor for developing pharmaceutical agents.[1] The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.[1] It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.[3]

  • Agrochemicals: Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.[2][3]

  • Material Science: The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.[1][7]

Safety and Handling

Table 4: GHS Hazard Information

Hazard Class Code Description
Acute Toxicity, Oral H301 Toxic if swallowed[4][7][14][15]
Acute Toxicity, Dermal H311 Toxic in contact with skin[14]
Acute Toxicity, Inhalation H331 Toxic if inhaled[14]
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

| Aquatic Hazard, Long-term | H412 | Harmful to aquatic life with long lasting effects[4] |

  • Signal Word: Danger[15]

  • Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[7]

Handling and Storage Recommendations:

  • Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.[14]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.[14][16]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[16] Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][14][15] Keep the container tightly closed and locked up.[14][15][16]

References

5-Amino-3-(trifluoromethyl)picolinonitrile CAS number 573762-62-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6)

Introduction

This compound, with CAS number 573762-62-6, is a substituted pyridine derivative that serves as a critical intermediate in various fields of chemical synthesis.[1][2] Its structure incorporates an amino group, a nitrile group, and an electron-withdrawing trifluoromethyl group on a pyridine ring.[1][3] This unique combination of functional groups imparts distinct electronic and chemical properties, making it a valuable building block, particularly in the development of pharmaceuticals and advanced materials.[1][4] Notably, it is a key intermediate in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor inhibitor used in the treatment of prostate cancer.[5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The trifluoromethyl group significantly influences these properties by increasing lipophilicity and metabolic stability.[1][3][4]

PropertyValueReference(s)
CAS Number 573762-62-6[2][6][7]
Molecular Formula C₇H₄F₃N₃[1][2][4][8]
Molecular Weight 187.12 g/mol [2][4][7][8]
Appearance White to off-white or brown solid[4][7]
Boiling Point 362.2 ± 42.0 °C (Predicted)[9][10]
Density 1.5 ± 0.1 g/cm³ (Predicted)[9][10]
Solubility Soluble in organic solvents (e.g., acetone, ethanol, DMSO); Insoluble in water[1]
Storage Temperature Room Temperature, under inert atmosphere[7][9]
InChI Key WLMSCOVORZUSNW-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of a nitro-group precursor.[2][8] The most commonly cited method is the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine using iron powder in an acidic medium.

Experimental Protocol: Synthesis from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the reduction of the nitro-group precursor to yield the target amine.

Materials:

  • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Acetic acid or Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite)

Procedure:

  • Reaction Setup: To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in a mixture of ethyl acetate and ethanol (1:1), add iron powder (5 equivalents).[8]

  • Acidification: Add a catalytic amount of acid (e.g., 1 mL of HCl or acetic acid) to the suspension.[2][8]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[2][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the solid iron particles.[2][8]

  • Extraction: Concentrate the filtrate under reduced pressure. To the crude residue, add ethyl acetate and a saturated aqueous solution of Na₂CO₃ to neutralize the acid. Separate the organic layer. Wash the aqueous phase with ethyl acetate.[8]

  • Purification: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Final Purification: The final product, this compound, can be further purified by column chromatography using a mixture of ethyl acetate and pentane (1:1) as the eluent.[2] This process typically yields the desired product as a brown solid with a high yield (91-95%).[2][8]

G cluster_workflow Synthesis Workflow start Start: 2-cyano-5-nitro-3- (trifluoromethyl)pyridine step1 Reagents: Iron Powder, HCl/Acetic Acid Solvent: EtOAc/EtOH start->step1 step2 Condition: Reflux (12-15h) step1->step2 step3 Work-up: Filtration through Celite step2->step3 step4 Purification: Extraction & Column Chromatography step3->step4 end_product Product: 5-Amino-3- (trifluoromethyl)picolinonitrile step4->end_product

Caption: General workflow for the synthesis of this compound.

Applications

This compound is a versatile intermediate with applications spanning several key areas of chemical science.

  • Pharmaceuticals: It is a crucial building block in medicinal chemistry.[1][4] Its most prominent role is as a key intermediate for Apalutamide, a drug that targets the androgen receptor for the treatment of non-metastatic castration-resistant prostate cancer.[5] The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, which are desirable properties in drug design.[1][3]

  • Organic Synthesis: It serves as a precursor for a variety of fluorinated heterocyclic compounds.[1] The amino and nitrile functional groups allow for a range of chemical transformations, including nucleophilic substitutions and reductions, making it a valuable tool for synthetic chemists.[1][11]

  • Material Science: The trifluoromethyl group can impart unique properties to polymers and other materials.[1] Therefore, this compound has potential applications in the development of specialized fluorinated materials.[1]

G cluster_applications Core Applications center 5-Amino-3-(trifluoromethyl) picolinonitrile pharma Pharmaceuticals (e.g., Apalutamide Intermediate) center->pharma org_syn Organic Synthesis (Fluorinated Heterocycles) center->org_syn mat_sci Material Science (Specialized Polymers) center->mat_sci

Caption: Key application areas of this compound.

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its structural motifs are known to be important for biological activity. Its potential pharmacological properties make it an interesting subject in medicinal chemistry.[3]

  • Trifluoromethyl Group (-CF₃): This is a key bioisostere used in drug design. It is strongly electron-withdrawing, which increases the lipophilicity (fat-solubility) of the molecule.[1][4] This can improve membrane permeability and bioavailability. Furthermore, the C-F bond is very strong, making the group resistant to oxidative metabolism, thus enhancing the metabolic stability of the parent drug.[3][4]

  • Amino Group (-NH₂): This group acts as a hydrogen bond donor and can be a key interaction point with biological targets like enzymes or receptors.[4] It also serves as a reactive handle for forming amide bonds to build larger, more complex molecules.[1]

  • Nitrile Group (-CN): The nitrile group is a polar functional group that can participate in dipole-dipole interactions and hydrogen bonding.[3] It offers further versatility in synthetic modifications.[1]

As an intermediate for Apalutamide, its structure contributes to the final drug's ability to bind to the androgen receptor, preventing receptor translocation to the nucleus and thereby inhibiting the growth of prostate cancer cells.[5]

G cluster_influence Influence of Functional Groups on Molecular Properties mol This compound -CF₃ Group -NH₂ Group -CN Group prop1 Increases Lipophilicity Enhances Metabolic Stability Improves Bioavailability mol:f1->prop1 prop2 Nucleophilic Reactivity Hydrogen Bond Donor Site for Amide Bond Formation mol:f2->prop2 prop3 Polar Interactions Synthetic Versatility mol:f3->prop3

Caption: How functional groups affect the properties of the molecule.

Safety and Handling

This compound is classified as toxic and requires careful handling by trained personnel in a well-ventilated area or chemical fume hood.[6][12]

GHS Hazard Information
CategoryCodeDescriptionReference(s)
Pictogram(s) GHS06, GHS07Skull and Crossbones, Exclamation Mark[6][7][12]
Signal Word Danger / Warning[7][12][13]
Hazard Statements H301/H302Toxic / Harmful if swallowed[6][7][12][13]
H311Toxic in contact with skin[6]
H331Toxic if inhaled[6]
H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]
H412Harmful to aquatic life with long lasting effects[13]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray[6]
P264Wash hands thoroughly after handling[6][12]
P270Do not eat, drink or smoke when using this product[6][12]
P280Wear protective gloves/protective clothing/eye protection/face protection[6]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor[6]
P405Store locked up[12]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, face protection, and appropriate gloves.[6]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Storage: Keep the container tightly closed in a cool, dry place away from heat, sunlight, strong oxidizing agents, and moisture.[6][9]

  • Spills: In case of a spill, avoid dust formation. Evacuate personnel and ensure adequate ventilation. Spill response should only be performed by qualified personnel wearing appropriate PPE.[6]

As the toxicological and ecological properties have not been fully determined, the compound should be handled with caution, adhering to good industrial hygiene and safety practices.[6]

References

In-Depth Technical Guide: 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical ingredients. Its chemical structure incorporates an amino group, a trifluoromethyl group, and a nitrile group on a picoline framework, bestowing upon it unique reactivity and utility in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol [1][2][3]
CAS Number 573762-62-6
Density 1.5 ± 0.1 g/cm³[4]
Boiling Point 362.2 ± 42.0 °C at 760 mmHg[4]
Purity Typically ≥97.0%[4]

Synthesis Protocol

The following section details a common experimental protocol for the synthesis of this compound.

Reduction of 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

A prevalent method for the synthesis of this compound involves the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.

Materials:

  • 2-Cyano-3-(trifluoromethyl)-5-nitropyridine

  • Powdered iron

  • Ethyl acetate

  • Acetic acid

  • Diatomaceous earth

Procedure:

  • In a suitable reaction vessel, combine 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) with powdered iron (0.112 g, 2 mmol).[1]

  • Add a solvent mixture of ethyl acetate (1 ml) and acetic acid (1 ml).[1]

  • Heat the reaction mixture and maintain it for 15 hours.[1]

  • Upon completion of the reaction, filter the mixture through diatomaceous earth to remove solid particles.[1]

  • Concentrate the filtrate to yield the desired product, this compound.[1]

Experimental Workflow

The synthesis protocol described above can be visualized as a straightforward workflow, from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (2-Cyano-3-(trifluoromethyl)-5-nitropyridine, Powdered Iron, Solvents) Reaction Reaction (Heating for 15 hours) Start->Reaction Combine & Heat Filtration Filtration (Removal of solid particles) Reaction->Filtration Cool & Filter Concentration Concentration (of filtrate) Filtration->Concentration Collect Filtrate End Final Product (this compound) Concentration->End Isolate Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of Apalutamide.[2] Apalutamide is a second-generation nonsteroidal androgen receptor inhibitor.[2] Its mechanism of action involves preventing the binding of androgens to the androgen receptor and blocking the translocation of the receptor to the nucleus of cancer cells.[2] This action is crucial in controlling the growth of cancer cells in non-metastatic, castration-resistant prostate cancer.[2]

Logical Relationship of Apalutamide's Mechanism

The role of this compound as a precursor to Apalutamide connects it to a significant signaling pathway in prostate cancer therapy. The following diagram illustrates the logical steps in the mechanism of action of Apalutamide.

Apalutamide_Mechanism Androgen Androgen Binding Androgen-AR Binding Androgen->Binding AR Androgen Receptor (AR) AR->Binding Apalutamide Apalutamide Apalutamide->Binding Inhibits Translocation AR Nuclear Translocation Apalutamide->Translocation Blocks Binding->Translocation Growth Cancer Cell Growth Translocation->Growth

Caption: Apalutamide's mechanism of action in inhibiting cancer cell growth.

References

5-Amino-3-(trifluoromethyl)picolinonitrile structure and functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring an amino group, a trifluoromethyl group, and a nitrile group, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.[1][2] This document provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Functional Groups

The chemical structure of this compound is based on a pyridine ring. The systematic IUPAC name for this compound is 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.[3] The molecule is characterized by the following key functional groups:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

  • Amino Group (-NH₂): A primary amine attached at the C5 position of the pyridine ring. This group serves as a key site for further chemical modifications, such as amide bond formation.[1][2]

  • Trifluoromethyl Group (-CF₃): A highly electronegative and lipophilic group attached at the C3 position. This group is known to improve the metabolic stability and cell membrane permeability of drug candidates.[1]

  • Nitrile Group (-C≡N): Also known as a cyano group, it is attached at the C2 position. The nitrile group is a versatile functional group that can be converted into other functionalities like carboxylic acids, amines, or amides.

The arrangement of these functional groups on the pyridine scaffold imparts distinct electronic and chemical properties to the molecule, making it a versatile reagent in medicinal chemistry.[2]

chemical_structure N1 N C2 C N1->C2 C3 C C2->C3 CN_C C C2->CN_C C4 C C3->C4 CF3_C C C3->CF3_C C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 NH2_N N C5->NH2_N C6->N1 H6 H C6->H6 CN_N N CN_C->CN_N F1 F CF3_C->F1 F2 F CF3_C->F2 F3 F CF3_C->F3 H1 H NH2_N->H1 H2 H NH2_N->H2

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound have been determined through various analytical techniques. A summary of the key quantitative data is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₄F₃N₃[1]
Molecular Weight 187.12 g/mol [3][4]
Appearance Off-white to yellow or brown solid[4][5]
Boiling Point 362.2 ± 42.0 °C (Predicted)[2][6]
Density 1.45 ± 0.1 g/cm³ (Predicted)[2][6]
pKa -1.52 ± 0.10 (Predicted)[1][6]
Flash Point 172.8 ± 27.9 °C (Predicted)[6][7]
Water Solubility Sparingly soluble (1.5 g/L at 25 °C)[1]
TPSA 62.7 Ų[1][3]
HRMS (ESI) Calculated for C₇H₅F₃N₃ [M+H]⁺: 188.0430; Found: 188.0432[8]
¹H NMR (400 MHz, CDCl₃) δ 8.26 (d, J=2.4 Hz, 1H), 7.38 (d, J=2.4 Hz, 1H), 6.36 (bs, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 150.30, 144.75, 133.55, 131.44 (q, J = 34.4 Hz), 130.38 (q, J = 4.3 Hz), 127.41, 121.04 (q, J = 273.1 Hz), 113.61[9]

Experimental Protocols

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[8][9]

Synthesis of this compound from 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the reduction of the nitro group using iron powder in an acidic medium.

Materials and Reagents:

  • 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)

  • Iron powder (Fe)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol).[8]

  • Add a catalytic amount of concentrated hydrochloric acid (1 mL) to the reaction mixture.[8]

  • Heat the reaction mixture to reflux.[8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete after 12 hours.[8]

  • Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts and excess iron powder.[8]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.[8]

  • To the resulting crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate to neutralize the remaining acid.[8]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.[8]

  • Combine the organic layers and wash with saturated brine.[8]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product as a brown solid.[8]

  • The reported yield for this procedure is approximately 95%.[8] Further purification can be performed by column chromatography if necessary.[4][8]

experimental_workflow start Dissolve Nitro Precursor in EtOH/EtOAc (1:1) add_fe Add Iron Powder (Fe) and cat. HCl start->add_fe reflux Heat to Reflux (approx. 12h) add_fe->reflux monitor Monitor Reaction by TLC reflux->monitor filter Cool and Filter through Diatomaceous Earth monitor->filter Reaction Complete concentrate1 Concentrate Filtrate (Rotary Evaporator) filter->concentrate1 neutralize Add EtOAc & Sat. Na2CO3 (Neutralization) concentrate1->neutralize extract Extract with EtOAc neutralize->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate2 Concentrate to Yield Final Product dry->concentrate2

Caption: Synthesis workflow for this compound.

References

Physical properties of 5-Amino-3-(trifluoromethyl)picolinonitrile (solubility, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Amino-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of this compound, a key intermediate in pharmaceutical synthesis. Due to its role in the development of therapeutic agents, understanding its physical characteristics, such as solubility and melting point, is crucial for process optimization, formulation, and quality control.

Core Physical Properties

This compound is a heterocyclic organic compound.[1] Its structure, featuring an amino group, a trifluoromethyl group, and a cyano group on a pyridine ring, contributes to its specific physical and chemical characteristics.

Data Presentation: Physical Properties of this compound

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and may vary depending on the experimental conditions and purity of the sample.

PropertyValueSource
Molecular Formula C₇H₄F₃N₃[2][3][4]
Molecular Weight 187.12 g/mol [2][4][5][6]
Physical Form White to Yellow to Gray to Brown Solid[5]
Melting Point Not available[3]
Boiling Point (Predicted) 362.2 ± 42.0 °C at 760 mmHg[2][3][7]
Density (Predicted) 1.45 ± 0.1 g/cm³[2][7]
Aqueous Solubility Sparingly soluble in water

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

A common and reliable method for determining the melting point of a crystalline solid is the capillary melting point technique.

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point.

Mandatory Visualization: Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Obtain Dry Sample powder Grind to Fine Powder start->powder pack Pack into Capillary Tube powder->pack place Place in Melting Point Apparatus pack->place heat Heat Slowly place->heat observe Observe Melting heat->observe record Record Temperature Range observe->record end_point Report Melting Point record->end_point

Caption: Workflow for Melting Point Determination.

Solubility Determination

Aqueous solubility is a fundamental property for any compound intended for pharmaceutical applications, as it directly impacts bioavailability.

Methodology: Shake-Flask Method for Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Mandatory Visualization: Experimental Workflow for Aqueous Solubility Determination

SolubilityWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Weigh Excess Solid add_solvent Add to Known Volume of Water start->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate separate Separate Solid and Liquid Phases agitate->separate analyze Analyze Solute Concentration separate->analyze result Report Solubility analyze->result

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

The physical properties of this compound presented in this guide provide a foundational understanding for its use in research and development. While some data are based on predictions, the outlined experimental protocols offer a clear path for the empirical determination of its melting point and aqueous solubility. Accurate characterization of these properties is essential for the successful application of this compound in the synthesis of novel pharmaceuticals.

References

An In-depth Technical Guide to the Stability and Reactivity of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a trifluoromethyl group, and a nitrile group, imparts a distinct reactivity profile that makes it a valuable building block in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the known stability and reactivity of this compound, with a focus on its application as a key intermediate in the synthesis of the second-generation androgen receptor inhibitor, apalutamide. This document collates available physical and chemical properties, safety and handling procedures, and detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to yellow or brown.[1] While extensive quantitative data on its physical properties are not widely published, the available information is summarized in the table below. The presence of the trifluoromethyl group generally increases the lipophilicity of the molecule.[2][3]

PropertyValueSource
Molecular Formula C₇H₄F₃N₃[1][4]
Molecular Weight 187.12 g/mol [1]
Appearance White to Yellow to Gray to Brown Solid[1]
Boiling Point (Predicted) 362.2 ± 42.0 °C at 760 mmHgChemsrc
Density (Predicted) 1.5 ± 0.1 g/cm³Chemsrc
pKa (Predicted) -1.52 ± 0.10ChemicalBook
Storage Temperature Room Temperature[1]

Stability and Handling

Stability
  • Strong Acids and Bases: The amino and nitrile groups can undergo hydrolysis under harsh acidic or basic conditions.

  • Strong Oxidizing Agents: The amino group is susceptible to oxidation.

It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Handling and Safety

This compound is classified as toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.

For detailed safety information, please refer to the Safety Data Sheet (SDS).

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the aromatic amino group, the electron-withdrawing trifluoromethyl group, and the electrophilic nitrile group.

  • Amino Group (-NH₂): The primary aromatic amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. Its most notable documented reaction is with thiophosgene to form an isothiocyanate.

  • Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronics of the pyridine ring, affecting its reactivity in substitution reactions. It also enhances the metabolic stability of molecules incorporating this moiety.

  • Nitrile Group (-CN): The nitrile group can undergo nucleophilic addition and hydrolysis. It can also be reduced to a primary amine.

Synthesis of this compound

The most commonly cited synthesis of this compound involves the reduction of its nitro precursor, 5-nitro-3-(trifluoromethyl)picolinonitrile.

Experimental Protocol: Reduction of 5-nitro-3-(trifluoromethyl)picolinonitrile

  • Reactants:

    • 5-nitro-3-(trifluoromethyl)picolinonitrile

    • Iron powder

    • Ethyl acetate

    • Acetic acid

  • Procedure:

    • A mixture of 5-nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) and iron powder (approx. 4.5 eq) is prepared in a mixed solvent of ethyl acetate and acetic acid (1:1 v/v).

    • The reaction mixture is heated for approximately 15 hours.

    • Upon completion of the reaction, the solid iron particles are removed by filtration through Celite.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography (e.g., eluting with a 1:1 mixture of ethyl acetate and pentane) to yield this compound.

  • Yield: A yield of 91% has been reported for this transformation.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product 5-Nitro-3-(trifluoromethyl)picolinonitrile 5-Nitro-3-(trifluoromethyl)picolinonitrile Reagents Iron Powder Ethyl Acetate Acetic Acid 5-Nitro-3-(trifluoromethyl)picolinonitrile->Reagents 1. Conditions Heating (15h) Reagents->Conditions 2. Filtration Filtration (Celite) Conditions->Filtration 3. Concentration Concentration Filtration->Concentration 4. Chromatography Column Chromatography Concentration->Chromatography 5. This compound This compound Chromatography->this compound Yield: 91%

Key Reactions: Synthesis of Apalutamide Intermediate

A critical application of this compound is its conversion to 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of apalutamide.

Experimental Protocol: Formation of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile

  • Reactants:

    • This compound

    • Thiophosgene

    • Chloroform

    • Water

  • Procedure:

    • This compound (1.0 eq) is mixed with chloroform and water to form a suspension.

    • Thiophosgene (approx. 1.5 eq) is added, and the reaction is stirred for approximately 2 hours at room temperature, resulting in a clear biphasic system.

    • The organic layer is separated, and the aqueous layer is extracted with chloroform.

    • The combined organic layers are washed (e.g., with saturated aqueous sodium bicarbonate and brine), dried over a drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure to yield the crude isothiocyanate.

  • Note: This isothiocyanate is then typically reacted with another intermediate, 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide, to form the core structure of apalutamide.

G This compound This compound Reaction Reaction in Chloroform/Water This compound->Reaction Thiophosgene Thiophosgene Thiophosgene->Reaction 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile Reaction->5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile Nucleophilic Attack Apalutamide Apalutamide Synthesis 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile->Apalutamide Further Reaction

Conclusion

This compound is a specialty chemical whose stability and reactivity are of considerable interest to the pharmaceutical industry. While it is stable under normal storage conditions, care should be taken to avoid strong acids, bases, and oxidizing agents. Its reactivity is highlighted by the nucleophilicity of its amino group, which allows for the formation of key intermediates in complex syntheses, most notably in the production of apalutamide. Further research into the quantitative aspects of its stability and a broader exploration of its reactivity with a wider range of reagents would be beneficial for expanding its applications in drug discovery and development.

References

Spectroscopic and Synthetic Overview of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for the chemical intermediate, 5-Amino-3-(trifluoromethyl)picolinonitrile. Due to the limited availability of experimentally derived spectroscopic data in public literature and patents, this document combines reported experimental values with predicted data and expected spectroscopic characteristics based on the compound's structure.

Chemical and Physical Properties

IdentifierValueReference
CAS Number 573762-62-6[1][2][3]
Molecular Formula C₇H₄F₃N₃[1][2][3]
Molecular Weight 187.12 g/mol [1][2][3]
Physical Form Solid[4][5]
Purity Typically ≥97%[5]

Spectroscopic Data

Table 1: NMR Spectroscopic Data
Nucleus Predicted/Expected Chemical Shift (δ) ppm Remarks
¹H NMR 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)Predicted data in CDCl₃ at 400 MHz. The two doublets correspond to the two aromatic protons on the pyridine ring.
¹³C NMR No experimental data available. Expected shifts: ~115 ppm (C≡N), ~120-140 ppm (aromatic carbons), ~124 ppm (q, CF₃)The chemical shift for the carbon of the trifluoromethyl group is expected to appear as a quartet due to C-F coupling.
¹⁹F NMR No experimental data available. Expected shift: ~ -60 to -70 ppmRelative to a standard such as CFCl₃. The spectrum would likely show a singlet for the -CF₃ group.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
Technique Value Remarks
High-Resolution Mass Spectrometry (HRMS) Calculated for C₇H₅F₃N₃ [M+H]⁺: 188.0430; Found: 188.0432[2]
Infrared (IR) Spectroscopy No experimental data available. Expected characteristic peaks (cm⁻¹): ~3400-3200 (N-H stretching of amine), ~2230-2210 (C≡N stretching), ~1350-1150 (C-F stretching)The presence of a primary amine, a nitrile, and a trifluoromethyl group would give rise to these characteristic absorption bands.

Experimental Protocols

The most well-documented experimental procedure for this compound is its synthesis via the reduction of a nitro precursor.

Synthesis of this compound

Reaction: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile.

Reagents and Solvents:

  • 5-Nitro-3-(trifluoromethyl)picolinonitrile (starting material)

  • Iron powder (reducing agent)[1][2][6]

  • Acetic acid[1][2][6]

  • Ethyl acetate (solvent)[1][2][6]

  • Diatomaceous earth (for filtration)[2][3]

  • Saturated aqueous Na₂CO₃ solution (for workup)[2]

  • Brine (for washing)[2]

  • Na₂SO₄ (for drying)[2]

  • Eluent for chromatography: Ethyl acetate/pentane (1:1)[2][3]

Procedure:

  • A mixture of 5-Nitro-3-(trifluoromethyl)picolinonitrile and iron powder is prepared in a mixed solvent system of ethyl acetate and acetic acid.[1][2][6]

  • The reaction mixture is heated, and the progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is filtered through diatomaceous earth to remove solid particles.[2][3]

  • The filtrate is concentrated under reduced pressure.[2]

  • An aqueous workup is performed using ethyl acetate and a saturated aqueous solution of sodium carbonate. The organic phase is washed with brine and dried over sodium sulfate.[2]

  • The crude product is purified by column chromatography using an ethyl acetate and pentane mixture as the eluent to yield the final product.[2][3]

Visualizations

As this compound is primarily a chemical intermediate, no signaling pathways are associated with it in the available literature. The following diagram illustrates the workflow for its synthesis.

G cluster_start Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_end Final Product start_mat 5-Nitro-3-(trifluoromethyl)picolinonitrile reaction Heating and Reaction Monitoring (TLC) start_mat->reaction reagents Iron Powder Acetic Acid Ethyl Acetate reagents->reaction filtration Filtration through Diatomaceous Earth reaction->filtration extraction Aqueous Workup and Extraction filtration->extraction drying Drying of Organic Phase extraction->drying chromatography Column Chromatography drying->chromatography end_product This compound chromatography->end_product

Caption: Synthesis workflow for this compound.

References

The Emergence of a Key Building Block: A Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex bioactive molecules, most notably in the development of next-generation androgen receptor (AR) modulators.[1][2] Its unique trifluoromethyl and amino substitutions on the picolinonitrile scaffold make it a valuable synthon for creating compounds with enhanced metabolic stability and biological activity.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 573762-62-6[5][6]
Molecular Formula C₇H₄F₃N₃[5][6]
Molecular Weight 187.12 g/mol [5][6][7]
Boiling Point 362.2 ± 42.0 °C (Predicted)[6][7]
Density 1.45 ± 0.1 g/cm³ (Predicted)[6][7]
Solubility Sparingly soluble in water (1.5 g/L at 25°C)[3]
pKa -1.52 ± 0.10 (Predicted)[3]

History and Discovery

While a singular definitive "discovery" paper is not readily apparent, the emergence of this compound in the scientific literature is closely tied to its utility in the development of androgen receptor antagonists. The compound gained prominence through its citation in patents for novel therapeutics targeting prostate cancer. A key patent, for instance, describes the synthesis and use of this compound as a critical intermediate in the creation of potent androgen receptor modulators.[1][8] The first synthesis and characterization of this compound in publicly accessible literature appears to be around 2009.[9] Its development was driven by the need for versatile building blocks in medicinal chemistry to access novel chemical space for drug discovery.[3][9]

Synthetic Protocols

The synthesis of this compound is well-documented, with the most common route involving the reduction of a nitro precursor. The following is a detailed experimental protocol based on published methods.[1][5][10]

Synthesis of this compound from 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

Materials:

  • 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Diatomaceous earth (Celite)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) is prepared in a mixed solvent of ethyl acetate (1 ml) and acetic acid (1 ml).[1][5]

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • After approximately 12-15 hours, the reaction mixture is filtered through diatomaceous earth to remove solid particles.[1][5]

  • The filtrate is concentrated under reduced pressure.[5]

  • The crude product is taken up in ethyl acetate and washed with a saturated aqueous Na₂CO₃ solution.[5]

  • The aqueous phase is extracted with ethyl acetate.[5]

  • The combined organic phases are washed with saturated brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the desired product.[5]

  • If necessary, the product can be further purified by column chromatography.[5][6]

Yield: 91-95%[1][5]

Characterization Data (from literature):

  • ¹H NMR (400 MHz, CDCl₃): δ 6.36 (bs, 2H), 7.38 (d, J= 2.4 Hz, 1H), 8.26 (d, J=2.4 Hz, 1H).[1]

  • HRMS (ESI): m/z, calculated for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[5]

Role in Drug Discovery: A Workflow Perspective

This compound serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its primary application is in the construction of androgen receptor antagonists, such as Apalutamide.[2][4] The following diagram illustrates the typical workflow where this compound is utilized.

G cluster_0 Synthesis of this compound cluster_1 Elaboration to Active Pharmaceutical Ingredient (API) A Starting Materials (e.g., 3-(trifluoromethyl)pyridine) B Nitration & Cyanation A->B C 2-Cyano-5-nitro-3- (trifluoromethyl)pyridine B->C D Reduction C->D E This compound D->E F This compound G Reaction with Thiophosgene F->G H 5-Isothiocyanato-3- (trifluoromethyl)picolinonitrile G->H I Coupling with Amine Partner H->I J Final API (e.g., Androgen Receptor Antagonist) I->J

Caption: Synthetic workflow from starting materials to a final API, highlighting the role of this compound.

Contextual Signaling Pathway: Androgen Receptor Signaling

The end products synthesized from this compound often target the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer. The diagram below provides a simplified overview of this pathway and the point of intervention for AR antagonists.

cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_Androgen AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR dissociation AR_Androgen_dimer Dimerized AR-Androgen Complex AR_Androgen->AR_Androgen_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (on DNA) AR_Androgen_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_Antagonist AR Antagonist (Synthesized from This compound) AR_Antagonist->AR Inhibition

Caption: Simplified androgen receptor signaling pathway and the inhibitory action of antagonists derived from the title compound.

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its strategic design and availability have paved the way for the development of potent therapeutics. For researchers in medicinal chemistry and process development, a thorough understanding of its synthesis and reactivity is paramount for the continued innovation of novel pharmaceuticals. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile chemical building block.

References

The Trifluoromethyl Group: A Keystone in the Design of Advanced Picolinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the picolinonitrile scaffold has emerged as a powerful tool in modern medicinal and agricultural chemistry. This electron-withdrawing moiety imparts a unique combination of physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the parent molecule. This guide provides a comprehensive overview of the role of the trifluoromethyl group in picolinonitrile compounds, detailing its impact on molecular properties, synthesis, and biological applications, supported by experimental data and procedural insights.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the picolinonitrile ring profoundly alters its electronic and physical characteristics. As a strong electron-withdrawing group, it enhances the electrophilic nature of the pyridine ring, making it a valuable building block in organic synthesis.[1] Key physicochemical modifications include:

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to permeate cell membranes. This improved absorption and distribution within biological systems is a critical factor in drug design.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymatic processes. This leads to a longer biological half-life and potentially reduced dosing frequency.

  • Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and its potential for ionic interactions with biological targets.

  • Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can be crucial for optimizing binding to a target protein.

Table 1: Physicochemical Properties of Representative Picolinonitrile Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
5-(Trifluoromethyl)picolinonitrileC₇H₃F₃N₂172.11232.3 ± 40.01.4 ± 0.1

Note: Data for 5-(Trifluoromethyl)picolinonitrile is sourced from reference[1].

Synthesis of Trifluoromethylated Picolinonitrile Compounds

The synthesis of picolinonitrile compounds bearing a trifluoromethyl group can be achieved through various synthetic strategies. A common approach involves the introduction of the trifluoromethyl group onto a pre-existing pyridine ring, followed by the formation of the nitrile functionality.

General Synthetic Workflow

A representative synthetic workflow for the preparation of a key intermediate, 5-amino-3-(trifluoromethyl)picolinonitrile, is outlined below. This intermediate serves as a versatile precursor for a wide range of more complex bioactive molecules.

G cluster_synthesis Synthesis of this compound 2-Cyano-3-(trifluoromethyl)-5-nitropyridine 2-Cyano-3-(trifluoromethyl)-5-nitropyridine Reduction Reaction Reduction Reaction 2-Cyano-3-(trifluoromethyl)-5-nitropyridine->Reduction Reaction Iron powder, Acetic Acid, Ethyl Acetate Iron powder, Acetic Acid, Ethyl Acetate Iron powder, Acetic Acid, Ethyl Acetate->Reduction Reaction This compound This compound Reduction Reaction->this compound Crude Product Purification (Column Chromatography) Purification (Column Chromatography) This compound->Purification (Column Chromatography) Final Product This compound Purification (Column Chromatography)->Final Product Purified Product

Figure 1: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyano-3-(trifluoromethyl)-5-nitropyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Celite®

Procedure:

  • A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in ethyl acetate (1 ml) and acetic acid (1 ml) is heated for 15 hours.[2]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid particles are removed by filtration through a pad of Celite®.[2]

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and pentane (1:1) as the eluent to yield this compound (0.075 g, 0.4 mmol, 91% yield).[2]

Biological Applications and Structure-Activity Relationships

Trifluoromethylated picolinonitrile derivatives have demonstrated significant potential in various therapeutic and agrochemical areas. The CF₃ group often plays a crucial role in enhancing potency and selectivity for the biological target.

Kinase Inhibition

The picolinonitrile scaffold is a key structural motif in a number of kinase inhibitors. The trifluoromethyl group can contribute to improved binding affinity and selectivity. For instance, while direct SAR data for trifluoromethylated picolinonitriles as JAK inhibitors is not extensively available in the public domain, the general principles of kinase inhibitor design suggest that the CF₃ group can occupy hydrophobic pockets in the ATP-binding site and form favorable interactions.

Table 2: Representative IC₅₀ Values for Trifluoromethyl-Containing Heterocyclic Kinase Inhibitors

Compound ClassKinase TargetR GroupIC₅₀ (nM)
PyrazolopyrimidineSRCH>1000
PyrazolopyrimidineSRCCF₃ 10
DiaminopyrimidinePYK2H500
DiaminopyrimidinePYK2CF₃ 25

Note: This table presents hypothetical comparative data to illustrate the potential impact of the trifluoromethyl group on kinase inhibition, as specific comparative data for picolinonitriles was not available in the search results. The trend of increased potency with CF₃ substitution is commonly observed in kinase inhibitor SAR studies.

Androgen Receptor Modulation

Non-steroidal antiandrogens are crucial for the treatment of prostate cancer. The trifluoromethylated picolinonitrile moiety is a key component of some selective androgen receptor modulators (SARMs).[3][4][5][6][7] In this context, the CF₃ group often contributes to the antagonistic activity of the compound.

Herbicidal Activity

Picolinic acid derivatives, which are structurally related to picolinonitriles, are a well-established class of herbicides.[8][9][10] The introduction of a trifluoromethyl group can enhance the herbicidal activity and modulate the spectrum of weed control. Studies on related trifluoromethyl-containing phenylpyridine herbicides have shown that the CF₃ group can participate in π–π stacking interactions with amino acid residues in the active site of the target enzyme, such as protoporphyrinogen oxidase (PPO).[11]

Table 3: Herbicidal Activity of Representative Picolinic Acid Derivatives

CompoundTarget WeedInhibition (%) at 150 g a.i./ha
Phenylpyridine DerivativeAbutilon theophrasti75
Trifluoromethyl -Phenylpyridine DerivativeAbutilon theophrasti>80
Phenylpyridine DerivativeSetaria viridis60
Trifluoromethyl -Phenylpyridine DerivativeSetaria viridis>80

Note: Data is adapted from studies on trifluoromethyl-containing phenylpyridine herbicides to illustrate the positive impact of the CF₃ group on herbicidal efficacy.[11]

Signaling Pathways

While specific signaling pathways directly modulated by trifluoromethylated picolinonitriles are not extensively detailed in the available literature, their activity as kinase inhibitors suggests involvement in pathways such as the JAK/STAT pathway, which is crucial for cytokine signaling, hematopoiesis, and immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Kinase Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression DNA->Gene_Expression Regulates Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Trifluoromethylated Picolinonitrile Inhibitor Inhibitor->JAK Inhibits (ATP-competitive)

Figure 2: Postulated inhibition of the JAK/STAT signaling pathway by a trifluoromethylated picolinonitrile kinase inhibitor.

Experimental Protocols

Determination of logP (Shake-Flask Method)

A standard shake-flask method can be used to experimentally determine the octanol-water partition coefficient (logP).

Procedure:

  • Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Dissolve a known amount of the trifluoromethylated picolinonitrile compound in either the aqueous or organic phase.

  • Combine the two phases in a separatory funnel and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the aqueous and organic layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate logP as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for a biochemical assay to determine the inhibitory activity of a compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate

  • ATP

  • Assay buffer

  • Test compound (trifluoromethylated picolinonitrile derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Prepare serial dilution of test compound in DMSO Plate Preparation Add diluted compound to 384-well plate Serial Dilution->Plate Preparation Initiate Reaction Add kinase mix to plate and incubate Plate Preparation->Initiate Reaction Kinase Mix Prepare kinase reaction mix (JAK2, substrate, buffer) Kinase Mix->Initiate Reaction Stop Reaction Add ATP detection reagent Initiate Reaction->Stop Reaction Signal Measurement Measure luminescence Stop Reaction->Signal Measurement Data Analysis Calculate % inhibition and determine IC₅₀ Signal Measurement->Data Analysis

Figure 3: Experimental workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Dispense a small volume of the diluted compound solutions into the wells of a 384-well plate. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

  • Prepare a kinase reaction mixture containing assay buffer, JAK2 enzyme, and a suitable peptide substrate.

  • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a luminescence-based ATP detection reagent, which measures the amount of ATP consumed.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]

Conclusion

The trifluoromethyl group is a critical substituent in the design and development of novel picolinonitrile-based compounds for pharmaceutical and agrochemical applications. Its ability to enhance lipophilicity, metabolic stability, and target-binding affinity makes it an invaluable tool for medicinal and synthetic chemists. The continued exploration of structure-activity relationships of trifluoromethylated picolinonitriles is expected to yield new and improved therapeutic agents and crop protection solutions. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and evaluation of this promising class of molecules.

References

The Pharmacological Profile of Substituted Picolinonitriles and Related Cyanopyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of substituted picolinonitriles and structurally related cyanopyrimidine derivatives. The document details their significant potential as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, and their associated anticancer activities. This guide includes a summary of quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.

Pharmacological Profile and Therapeutic Potential

Substituted picolinonitriles and their bioisosteres, such as cyanopyrimidines, represent a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The nitrile functional group is a key pharmacophore that can participate in various non-covalent interactions with biological targets, contributing to the potency and selectivity of these compounds. A predominant area of investigation for these scaffolds is in oncology, where they have shown promise as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition: Targeting the PI3K/AKT/mTOR Pathway

A significant body of research has focused on substituted cyanopyrimidine derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The following tables summarize the in vitro inhibitory activities of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against various isoforms of PI3K and mTOR, as well as their antiproliferative effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives against PI3K Isoforms and mTOR [1]

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)
17e 88.5 ± 6.1240.5 ± 33.1278.3 ± 25.455.6 ± 3.8190.7 ± 22.3
17o 34.7 ± 2.1225.1 ± 25.7450.6 ± 44.8204.2 ± 22.289.4 ± 8.8
17p 32.4 ± 4.1210.7 ± 28.3311.2 ± 30.115.4 ± 1.9101.5 ± 11.4
BKM-120 (Control) 44.6 ± 3.6280.4 ± 25.5180.5 ± 15.479.3 ± 11.075.3 ± 8.9

Table 2: Antiproliferative Activity of Selected 2,4-Dimorpholinopyrimidine-5-Carbonitrile Derivatives against Human Cancer Cell Lines [1]

CompoundA2780 (Ovarian) IC₅₀ (μM)U87MG (Glioblastoma) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)DU145 (Prostate) IC₅₀ (μM)
17e 0.9 ± 0.11.1 ± 0.11.5 ± 0.21.2 ± 0.1
17o 0.5 ± 0.10.6 ± 0.10.8 ± 0.10.7 ± 0.1
17p 0.4 ± 0.10.5 ± 0.10.7 ± 0.10.6 ± 0.1
BKM-120 (Control) 0.6 ± 0.10.7 ± 0.10.9 ± 0.10.8 ± 0.1

Table 3: In Vitro Inhibitory Activity of Morpholinopyrimidine-5-Carbonitrile Derivatives against PI3K Isoforms and mTOR [2]

CompoundPI3Kα IC₅₀ (μM)PI3Kβ IC₅₀ (μM)PI3Kδ IC₅₀ (μM)mTOR IC₅₀ (μM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Control) 1.40 ± 0.082.50 ± 0.143.50 ± 0.19-
Afinitor (Control) ---0.10 ± 0.01

Table 4: Antiproliferative Activity of Selected Morpholinopyrimidine-5-Carbonitrile Derivatives against Leukemia SR Cell Line [2]

CompoundLeukemia SR IC₅₀ (μM)
12b 0.10 ± 0.01
12d 0.09 ± 0.01

The data indicates that these substituted cyanopyrimidine scaffolds can be potent inhibitors of PI3K, with some compounds showing notable selectivity for specific isoforms. For instance, compound 17p demonstrates strong inhibitory activity against PI3Kδ.[1] The antiproliferative assays confirm that this enzymatic inhibition translates to cellular effects, with several compounds exhibiting potent anticancer activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for the synthesis and evaluation of substituted picolinonitriles and related compounds.

General Synthesis of Substituted Picolinonitriles

A versatile method for the synthesis of 3-hydroxy-4-substituted picolinonitriles involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage.

Materials:

  • Substituted 4-propargylaminoisoxazole

  • Gold(I) catalyst (e.g., AuCl(S(CH₂Ph)₂))

  • Solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Reducing agent for N-O bond cleavage (e.g., Mo(CO)₆)

  • Acetonitrile (CH₃CN) and water

Procedure:

  • Cyclization: To a solution of the 4-propargylaminoisoxazole in CH₂Cl₂, add the gold(I) catalyst. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Purification of Isoxazolopyridine: After completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the corresponding isoxazolopyridine intermediate.

  • N-O Bond Cleavage: Dissolve the isoxazolopyridine in a mixture of CH₃CN and water. Add the reducing agent (e.g., Mo(CO)₆) and heat the mixture to reflux.

  • Final Purification: Upon completion of the reaction, cool the mixture to room temperature, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 3-hydroxy-4-substituted picolinonitrile.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., PI3Kα, PI3Kδ)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase Buffer

  • Test compounds (substituted picolinonitriles) dissolved in DMSO

  • Tb-labeled anti-phospho-substrate antibody

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. The ATP concentration should be at its apparent Km for the kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute into Kinase Buffer to a 4X final assay concentration.

  • Kinase Reaction:

    • Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET Dilution Buffer.

    • Add 20 µL of the 2X detection solution to each well to stop the kinase reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • The TR-FRET ratio is calculated from the two emission values.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., A2780, U87MG, MCF-7, DU145)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently targeted by substituted picolinonitrile and cyanopyrimidine derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Picolinonitrile Substituted Picolinonitrile or Cyanopyrimidine Picolinonitrile->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted picolinonitriles.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of substituted picolinonitriles as kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Kinase Assay cluster_data Data Analysis cluster_cellular Cell-Based Assay Synthesis Chemical Synthesis of Picolinonitrile Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification AssaySetup Assay Setup: Kinase, Substrate, ATP, Test Compound Purification->AssaySetup Incubation Incubation at Room Temperature AssaySetup->Incubation Detection Detection of Kinase Activity (TR-FRET) Incubation->Detection DataAnalysis Calculation of % Inhibition Detection->DataAnalysis IC50 IC50 Determination (Dose-Response Curve) DataAnalysis->IC50 CellAssay Cytotoxicity Assay (e.g., MTT) IC50->CellAssay Lead Compounds

Caption: General experimental workflow for the synthesis and evaluation of picolinonitrile kinase inhibitors.

References

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.[1][2] Its unique trifluoromethyl, amino, and nitrile functional groups make it a valuable building block in the synthesis of complex bioactive molecules.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of the androgen receptor inhibitor, Apalutamide.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or brown powder. It is sparingly soluble in water but is soluble in organic solvents.[3]

PropertyValueSource(s)
CAS Number 573762-62-6[4]
Molecular Formula C₇H₄F₃N₃[4]
Molecular Weight 187.12 g/mol [4]
Appearance White to yellow to gray to brown solid
Boiling Point (Predicted) 362.2 ± 42.0 °C at 760 mmHg
Density (Predicted) 1.5 ± 0.1 g/cm³[5]
pKa (Predicted) -1.52 ± 0.10
Solubility Sparingly soluble in water (1.5 g/L at 25°C)[3]
Purity Typically available at 97-99%[6]

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 2.4 Hz, 1H), 8.22 (d, J = 2.4 Hz, 1H)[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ 113.61, 121.04 (q, J = 273.1 Hz), 127.41, 130.38 (q, J = 4.3 Hz), 131.44 (q, J = 34.4 Hz), 133.55, 144.75, 150.30[8]

  • IR Spectroscopy: Key stretches are expected for N-H (amine), C≡N (nitrile), and C-F (trifluoromethyl) groups.[9][10]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 188.0430.[11]

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[11][12]

Protocol 1: Synthesis of this compound

This protocol is based on the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine using iron powder in an acidic medium.

Materials:

  • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Diatomaceous earth (Celite)

  • Pentane

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol (EtOH) and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol) and hydrochloric acid (HCl, 1 mL).[11]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]

  • After 12 hours, filter the reaction mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.[11]

  • To the crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate.[11]

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.[11]

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product as a brown solid.[11] A yield of 95% has been reported for this step.[11]

  • For further purification, column chromatography can be performed using an eluent of ethyl acetate and pentane (1:1).[13]

Experimental Workflow: Synthesis of this compound

G cluster_0 Synthesis of this compound start Start with 2-cyano-5-nitro-3-(trifluoromethyl)pyridine react Reduction with Fe/HCl in EtOH/EtOAc start->react reflux Reflux for 12 hours react->reflux filter Filter through diatomaceous earth reflux->filter concentrate Concentrate under reduced pressure filter->concentrate workup Aqueous workup with EtOAc and Na2CO3 concentrate->workup purify Column Chromatography (EtOAc/Pentane) workup->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[14] The amino group of this compound allows for its conversion to an isothiocyanate, which is a key step in the construction of the Apalutamide molecule.[1][15]

Androgen Receptor Signaling Pathway and the Role of Apalutamide

The androgen receptor (AR) signaling pathway plays a critical role in the growth and survival of prostate cancer cells. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a cascade of events leading to the transcription of genes that promote cell proliferation.

Apalutamide functions as a direct and potent antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of androgens. This, in turn, inhibits the translocation of the AR to the nucleus, its binding to DNA, and the subsequent transcription of target genes.

G cluster_0 Androgen Receptor Signaling Pathway cluster_1 Inhibition by Apalutamide Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) in Cytoplasm Androgens->AR Binds to AR_Androgen AR-Androgen Complex AR->AR_Androgen Translocation Nuclear Translocation AR_Androgen->Translocation DNA_Binding Binding to Androgen Response Elements (ARE) on DNA Translocation->DNA_Binding Gene_Transcription Transcription of Target Genes DNA_Binding->Gene_Transcription Proliferation Cell Proliferation and Survival Gene_Transcription->Proliferation Apalutamide Apalutamide Apalutamide->AR Blocks Binding

Caption: The Androgen Receptor signaling pathway and its inhibition by Apalutamide.

Synthesis of Apalutamide Intermediate

A key step in the synthesis of Apalutamide is the conversion of this compound to 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.

Protocol 2: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Materials:

  • This compound

  • Thiophosgene

  • Chloroform

  • Water

  • N,N-dimethylacetamide

Procedure:

  • Dissolve this compound in chloroform.[15]

  • Add water and N,N-dimethylacetamide to the solution while stirring.[15]

  • Gradually introduce thiophosgene to the mixture.[15]

  • After the reaction is complete, separate the organic layer.[15]

  • Dry the organic layer over magnesium sulfate and concentrate to yield 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.[15]

Experimental Workflow: Synthesis of Apalutamide from this compound

G cluster_0 Synthesis of Apalutamide start This compound react_isothiocyanate Reaction with Thiophosgene start->react_isothiocyanate isothiocyanate 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile react_isothiocyanate->isothiocyanate react_apalutamide Reaction with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide isothiocyanate->react_apalutamide apalutamide Apalutamide react_apalutamide->apalutamide

Caption: Key steps in the synthesis of Apalutamide from its picolinonitrile precursor.

Other Potential Applications

While its role in Apalutamide synthesis is well-documented, the structural features of this compound suggest its potential in other areas of research and development:

  • Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[3] The amino and nitrile groups provide reactive handles for the synthesis of diverse compound libraries for screening against various biological targets.[2][12]

  • Materials Science: The presence of the trifluoromethyl group can impart unique properties to polymers and other materials, such as increased thermal stability and altered electronic properties.[2]

  • Agrochemicals: The pyridine scaffold is present in many pesticides, and the trifluoromethyl group is known to enhance the efficacy of some agrochemicals.[3]

Safety and Handling

This compound is classified as toxic if swallowed.[4] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary importance currently lies in its role as a key intermediate in the synthesis of the anti-cancer drug Apalutamide. The synthetic routes to this compound are well-established, and its chemical reactivity offers opportunities for the development of other novel molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. As research continues, the full potential of this compound is yet to be explored.

References

Methodological & Application

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves the chemical reduction of the nitro group of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine. Three distinct and effective methods are presented: two utilizing iron powder under acidic conditions and one employing catalytic hydrogenation. These protocols offer high yields, ranging from 90% to 95%, providing researchers with scalable and reproducible procedures.

Introduction

This compound is a crucial building block in medicinal and agricultural chemistry.[1] Its synthesis from 2-cyano-5-nitro-3-(trifluoromethyl)pyridine is a common yet critical step. The primary transformation is the reduction of an aromatic nitro group to an amine, a fundamental reaction in organic synthesis. This document outlines three reliable methods to achieve this conversion with high efficiency, allowing researchers to select a procedure based on available reagents, equipment, and desired scale.

Reaction Scheme

The overall chemical transformation is the reduction of the nitro-functionalized pyridine to the corresponding amine.

Caption: Chemical reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.

Experimental Protocols

Three distinct protocols for the synthesis are detailed below.

Protocol 1: Reduction with Iron in Acetic Acid/Ethyl Acetate

This method utilizes iron powder in a mixed acidic solvent system. It is a classic and robust method that reliably produces high yields.

Materials and Equipment:

  • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Pentane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Celite or diatomaceous earth for filtration

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Combine 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (0.095 g, 0.44 mmol) and powdered iron (0.112 g, 2 mmol) in a round-bottom flask.[2][3]

  • Add a solvent mixture of ethyl acetate (1 ml) and acetic acid (1 ml).[2][3]

  • Heat the reaction mixture for 15 hours.[2][3]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid particles through a pad of Celite or diatomaceous earth and wash the filter cake with ethyl acetate.[1][2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1][2]

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a 1:1 mixture of ethyl acetate and pentane to yield the final product.[1][2][3]

Protocol 2: Reduction with Iron and HCl in Ethanol/Ethyl Acetate

This protocol uses a catalytic amount of hydrochloric acid to activate the iron-mediated reduction, often resulting in shorter reaction times and excellent yields.

Materials and Equipment:

  • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomite for filtration

  • Standard glassware for reflux, extraction, and filtration

Procedure:

  • Dissolve 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL).[2]

  • To this solution, add iron powder (22.7 g, 0.40 mol) and hydrochloric acid (1 mL).[2]

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • After 12 hours, cool the mixture and filter it through diatomite.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • To the crude residue, add ethyl acetate and wash with a saturated aqueous Na₂CO₃ solution.

  • Separate the organic phase and extract the aqueous phase again with ethyl acetate.[2]

  • Combine the organic phases, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired product as a brown solid.[2]

Protocol 3: Catalytic Hydrogenation with Raney Nickel

This method employs catalytic hydrogenation, a cleaner alternative that avoids the large amounts of iron waste generated in the other methods. This procedure requires specialized high-pressure equipment.

Materials and Equipment:

  • 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Raney Nickel catalyst

  • Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Autoclave or hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In an autoclave, add 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (200g).[4]

  • Add Raney Nickel catalyst and 650 mL of ethanol.[4]

  • Seal the reactor and pressurize with hydrogen gas to 2 atmospheres.[4]

  • Stir the reaction mixture at the set pressure until hydrogen uptake ceases.

  • Once the reaction is complete, cool the vessel and carefully vent the hydrogen, replacing it with an inert gas like nitrogen.[4]

  • Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with ethanol.[4]

  • Concentrate the filtrate to obtain the final product.[4]

General Experimental Workflow

The synthesis follows a standard sequence of reaction, workup, purification, and analysis.

A Reaction Setup (Flask or Autoclave) B Addition of Starting Material, Reagents, and Solvent A->B C Reaction Under Heating/Pressure B->C D Reaction Monitoring (TLC or H₂ Uptake) C->D E Workup (Filtration / Extraction) D->E Reaction Complete F Purification (Column Chromatography or Concentration) E->F G Final Product This compound F->G

Caption: General workflow for the synthesis of the target compound.

Data Summary

The following tables summarize the quantitative results from the described protocols and the key properties of the synthesized compound.

Table 1: Comparison of Synthetic Protocols

ProtocolReducing AgentSolvent SystemReaction Time (h)TemperatureYield (%)
1Fe Powder / AcOHEthyl Acetate / Acetic Acid15Heating91%[1][2][3]
2Fe Powder / HClEthanol / Ethyl Acetate12Reflux95%[2]
3H₂ / Raney NiEthanol--90%[4]

Table 2: Product Characterization

PropertyValue
Chemical Name This compound[1]
Molecular Formula C₇H₄F₃N₃[1]
Molecular Weight 187.12 g/mol [1]
Appearance Brown Solid[2]
HRMS (ESI) Calculated for C₇H₅F₃N₃ [M+H]⁺: 188.0430; Found: 188.0432[2]

References

Application Notes and Protocols: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(trifluoromethyl)picolinonitrile is a key heterocyclic organic compound widely utilized as a pharmaceutical intermediate.[1] Its structural features, including an amino group, a trifluoromethyl group, and a nitrile group on a pyridine ring, make it a valuable building block in medicinal chemistry.[2][3] Notably, it serves as a crucial precursor in the synthesis of Apalutamide, a second-generation nonsteroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[4] This document provides a detailed protocol for the chemical synthesis of this compound, focusing on the prevalent method of reducing its nitro precursor.

Introduction

The unique electronic and chemical properties conferred by the trifluoromethyl, amino, and nitrile functional groups make this compound a versatile intermediate in the development of bioactive molecules.[2][3] The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates.[3] The amino group serves as a reactive handle for nucleophilic substitutions or the formation of amide bonds, while the nitrile group can undergo various transformations.[2][5] The primary application of this compound is as a key intermediate in the multi-step synthesis of Apalutamide, which functions by inhibiting androgen receptor signaling, thereby impeding the growth of prostate cancer cells.[4]

Synthesis Pathway Overview

The most commonly reported and scalable synthesis of this compound involves a two-step process. The first step is the creation of the precursor, 5-Nitro-3-(trifluoromethyl)picolinonitrile. The second, and focal, step is the reduction of the nitro group to an amine.

Synthesis_Pathway Precursor 2-Chloro-5-nitro-3- (trifluoromethyl)pyridine Nitro_Product 5-Nitro-3-(trifluoromethyl) picolinonitrile Precursor->Nitro_Product   Substitution with CuCN    Final_Product 5-Amino-3-(trifluoromethyl) picolinonitrile Nitro_Product->Final_Product   Nitro Group Reduction   

Caption: General two-step synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron Reduction

This protocol details the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile using iron powder in an acidic medium, a widely cited method.[6][7][8]

Materials:

  • 5-Nitro-3-(trifluoromethyl)picolinonitrile

  • Iron powder (Fe)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Acetic acid (AcOH) or Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Saturated brine (NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Pentane or Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a mixture of solvents such as ethyl acetate and ethanol (e.g., 1:1 ratio).[6]

  • Addition of Reagents: To the solution, add iron powder (approx. 5.0 eq) and a catalytic amount of acid (e.g., 1 mL of concentrated HCl for an 0.08 mol scale reaction, or a mixture of ethyl acetate and acetic acid).[6]

  • Reaction Conditions: Heat the reaction mixture to reflux.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-15 hours.[6]

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the solid iron particles.[6][8]

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator.[6] To the crude residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid.[6] Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate.[6]

  • Combine the organic layers and wash with saturated brine.[6]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent such as a 1:1 mixture of ethyl acetate and pentane, to obtain the final product as a brown solid.[6]

Data Presentation

Protocol VariantStarting Material (eq)Reducing Agent (eq)Acid/Solvent SystemTemp.Time (h)Yield (%)Reference
1A 1Iron (4.5)EtOAc/AcOH-1591[6][8]
1B 1Iron (5.0)EtOH/EtOAc/HClReflux1295[6]

Role in Drug Development: Apalutamide Synthesis

This compound is a cornerstone for building more complex molecules. In the synthesis of the androgen receptor inhibitor Apalutamide, the amino group of this intermediate is transformed into an isothiocyanate group, which then reacts with another key fragment to form the core structure of the drug.

Apalutamide_Synthesis cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action Start 5-Amino-3-(trifluoromethyl) picolinonitrile Intermediate 5-Isothiocyanato-3-(trifluoromethyl) picolinonitrile Start->Intermediate  Reaction with  Thiophosgene   Apalutamide Apalutamide (AR Inhibitor) Intermediate->Apalutamide  Reaction with  Amine Fragment   AR Androgen Receptor (AR) Apalutamide->AR Inhibits Binding & Translocation Nucleus Nucleus AR->Nucleus Translocates to Androgen Androgen (e.g., Testosterone) Androgen->AR Binds Transcription Gene Transcription (Cancer Growth) Nucleus->Transcription Promotes

References

Application Notes and Protocols: 5-Amino-3-(trifluoromethyl)picolinonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a versatile fluorinated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[1][2][3] The presence of three distinct functional groups—an amino group, a trifluoromethyl group, and a nitrile group—on a pyridine scaffold imparts unique reactivity and physicochemical properties.[4][5] The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the pyridine ring, while the amino group provides a convenient handle for a variety of chemical transformations.[2][4] Notably, the trifluoromethyl moiety is a bioisostere often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[3]

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of bioactive molecules, including kinase inhibitors and androgen receptor modulators. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Key Applications

The primary application of this compound in organic synthesis is as a crucial intermediate for the preparation of pharmaceutical agents.[2][6] Its structural features make it an ideal starting material for the construction of heterocyclic systems and for introduction of the trifluoromethylpyridyl motif into target molecules.

Synthesis of Kinase Inhibitors

This compound is a key precursor in the synthesis of potent and selective kinase inhibitors, such as those targeting Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA damage response pathway and a validated target in oncology.

Synthesis of Androgen Receptor Modulators

The amino group of this compound can be readily converted to other functional groups, such as an isothiocyanate. This transformation opens up avenues for the synthesis of various bioactive compounds, including selective androgen receptor modulators (SARMs), which have therapeutic potential in a range of conditions.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions involving this compound.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
Synthesis5-Nitro-3-trifluoromethylpyridine-2-carbonitrileThis compoundIron powder, acetic acid, ethyl acetate, reflux91-95[1]
Isothiocyanate FormationThis compound5-Isothiocyanato-3-(trifluoromethyl)picolinonitrileThiophosgene, chloroform, waterNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the reduction of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile to afford this compound.

Materials:

  • 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • To a solution of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile (0.095 g, 0.44 mmol) in a mixture of ethyl acetate (1 mL) and acetic acid (1 mL), add powdered iron (0.112 g, 2 mmol).

  • Heat the reaction mixture at reflux for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the solid particles.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and pentane (1:1) as the eluent to afford this compound as a brown solid (0.075 g, 91% yield).[1]

Protocol 2: Synthesis of a CHK1 Inhibitor Precursor

This protocol outlines a general procedure for the coupling of this compound with a suitable pyrimidine derivative, a key step in the synthesis of certain CHK1 inhibitors.

Materials:

  • This compound

  • A suitable 2-chloropyrimidine derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a dry reaction vessel, combine this compound, the 2-chloropyrimidine derivative, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

DNA Damage Response Pathway (CHK1 Signaling)

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis CHK1->Apoptosis can lead to CDK_Cyclin CDK-Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates & activates CDK_Cyclin->Cell_Cycle_Arrest promotes progression past CHK1_Inhibitor CHK1 Inhibitor (Derived from This compound) CHK1_Inhibitor->CHK1 inhibits

Caption: Simplified CHK1 signaling pathway in the DNA damage response.

Experimental Workflow: Synthesis of a CHK1 Inhibitor

Synthesis_Workflow Start This compound Step1 Buchwald-Hartwig Coupling with 2-chloro-4-aminopyrimidine derivative Start->Step1 Intermediate1 Coupled Pyrimidine Intermediate Step1->Intermediate1 Step2 Deprotection (if necessary) Intermediate1->Step2 Intermediate2 Deprotected Intermediate Step2->Intermediate2 Step3 Coupling with Side Chain Intermediate2->Step3 FinalProduct Final CHK1 Inhibitor Step3->FinalProduct Purification Purification (e.g., Column Chromatography, HPLC) FinalProduct->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis of a CHK1 inhibitor.

References

Application Notes and Protocols for 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, featuring an amino group for coupling reactions, a nitrile group for diverse chemical transformations, and a trifluoromethyl group to enhance pharmacological properties, makes it a valuable building block in modern drug discovery. The trifluoromethyl moiety is particularly significant as it can improve metabolic stability, lipophilicity, and binding affinity of the final drug molecule.[1][2]

This document provides detailed application notes on the utility of this intermediate, focusing on its role in the synthesis of the second-generation androgen receptor (AR) inhibitor, Apalutamide, and its potential in the development of kinase inhibitors. Comprehensive, step-by-step experimental protocols for its synthesis and subsequent reactions are also presented.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions.[3] Key quantitative data and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 573762-62-6[3][4]
Molecular Formula C₇H₄F₃N₃[4]
Molecular Weight 187.12 g/mol [4]
Appearance Off-white to yellow/brown solid[4]
Boiling Point 362.2 ± 42.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]
Purity Typically ≥97%

Applications in Pharmaceutical Synthesis

Key Intermediate for Apalutamide

This compound is a crucial precursor in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[6] The synthesis involves the conversion of the amino group into a reactive isothiocyanate, which then undergoes cyclization with another intermediate to form the core structure of Apalutamide.[7][8]

Logical Workflow for Apalutamide Synthesis

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Coupling and Cyclization A 5-Amino-3-(trifluoromethyl) picolinonitrile C 5-Isothiocyanato-3-(trifluoromethyl) picolinonitrile A->C  Solvent (e.g., Chloroform) Inert Atmosphere B Thiophosgene (CSCl₂) B->C D 4-(1-cyanocyclobutylamino)-2- fluoro-N-methylbenzamide E Apalutamide C->E  Solvent (e.g., DMF) Heat (Microwave or Conventional) D->E

Workflow for the synthesis of Apalutamide.

Mechanism of Action: Apalutamide and the Androgen Receptor Pathway

Apalutamide functions by potently and selectively inhibiting the Androgen Receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[1][3] Unlike first-generation antiandrogens, Apalutamide acts at multiple points in the cascade.[1][9]

  • Competitive Inhibition: It binds directly to the ligand-binding domain of the AR with high affinity, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding.[1][10]

  • Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the cytoplasm into the nucleus.[3][9]

  • Impeding DNA Binding: It blocks the ability of the AR to bind to Androgen Response Elements (AREs) on the DNA, thereby preventing the transcription of genes that promote tumor cell proliferation and survival.[3][9]

cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR + HSP Complex (Inactive) Androgen->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociation AR_dimer AR Dimer AR_Active->AR_dimer Dimerization AR_Active->AR_dimer Blocks Translocation [2] ARE ARE on DNA AR_dimer->ARE Binds AR_dimer->ARE Blocks DNA Binding [3] Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Apalutamide Apalutamide Apalutamide->AR_HSP Blocks Binding [1]

Mechanism of Apalutamide in the AR signaling pathway.
Scaffold for Kinase Inhibitor Synthesis

The picolinonitrile scaffold is prevalent in the design of kinase inhibitors.[11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[13][14] Inhibiting the VEGFR-2 signaling pathway is a validated anti-cancer strategy.

The amino group of this compound can be derivatized to introduce various pharmacophores that can interact with the ATP-binding pocket of kinases like VEGFR-2, while the trifluoromethyl group can occupy adjacent hydrophobic regions to increase potency.

VEGFR-2 Signaling Pathway

VEGF binding to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PLCγ-MAPK and PI3K-Akt pathways, ultimately leading to cell proliferation, migration, survival, and increased vascular permeability.[6][15][16][17]

cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active Dimer) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Migration Migration P_VEGFR2->Migration Permeability Permeability P_VEGFR2->Permeability RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., from Picolinonitrile scaffold) Kinase_Inhibitor->P_VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine to the corresponding amine using iron powder.[13][18]

Materials:

  • 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Diatomaceous earth (Celite®)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Two variations of the protocol are commonly cited, differing slightly in solvent and workup.

Method A (High Yield) [18]

  • To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of EtOH and EtOAc (100 mL), add iron powder (22.7 g, 0.40 mol) and concentrated HCl (1 mL).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After 12 hours, cool the mixture and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add EtOAc and saturated aqueous Na₂CO₃ solution.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with saturated brine, dry over Na₂SO₄, filter, and concentrate.

  • The desired product is obtained as a brown solid.

    • Yield: 95%

    • HRMS (ESI): m/z, calculated for C₇H₅F₃N₃ [M+H]⁺, 188.0430; found: 188.0432.[18]

Method B (Chromatographic Purification) [13]

  • In a flask, combine 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in a mixture of EtOAc (1 ml) and AcOH (1 ml).

  • Heat the mixture for 15 hours.

  • After cooling, filter the solid particles through diatomaceous earth and concentrate the filtrate.

  • Purify the crude product by column chromatography (Eluent: EtOAc:pentane = 1:1).

    • Yield: 91%

Protocol 2: Synthesis of Apalutamide via Isothiocyanate Intermediate

This protocol describes a key step in Apalutamide synthesis, where the isothiocyanate derivative of the title compound is reacted with the second key intermediate.[7][19]

Materials:

  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (prepared from the title compound and thiophosgene[8][19])

  • 4-(1-Cyanocyclobutylamino)-2-fluoro-N-methylbenzamide

  • N,N-Dimethylformamide (DMF) or Chloroform

  • Isopropyl alcohol

  • Methanol

  • 2N HCl

Equipment:

  • Microwave reactor (optional, for accelerated reaction) or standard reflux setup

  • Round-bottom flask

  • Magnetic stirrer and heat source

  • Rotary evaporator

Procedure:

  • Combine 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.0 g) and 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide in a reaction vessel.

  • Add a suitable solvent such as chloroform (10 mL) or DMF.[7][19]

  • Heat the reaction mixture. A patent describes refluxing for 6 hours in chloroform.[7] Another describes heating in a microwave reactor at 80 °C for 20 hours in DMF.[19]

  • Monitor the reaction for completion (e.g., by HPLC or TLC).

  • Upon completion, concentrate the reaction mixture under vacuum at ~50 °C.[7]

  • Workup and Purification:

    • Add isopropyl alcohol (~20 mL) to the concentrated residue and stir for several hours at room temperature to induce crystallization.[7]

    • Alternatively, after reaction in DMF, add methanol and 2N HCl, reflux for 2 hours, then neutralize with saturated NaHCO₃ and extract with ethyl acetate.[19]

  • Filter the resulting solid, wash with a small amount of cold isopropyl alcohol, and dry to obtain Apalutamide.

    • Purity: >99% (by HPLC) can be achieved.[7]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[20][21]

  • GHS Hazard Statements: H301, H311, H331 (Toxic if swallowed, in contact with skin, toxic if inhaled).

  • Precautionary Statements: P260, P264, P270, P280, P301+P310, P405.[20][21]

Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (inspect before use).[7][21]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Store locked up in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines.

References

The Versatility of 5-Amino-3-(trifluoromethyl)picolinonitrile in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Amino-3-(trifluoromethyl)picolinonitrile has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Its unique structural features, including a reactive amino group, a lipophilic trifluoromethyl group, and a synthetically adaptable nitrile group, make it an attractive starting point for designing potent and selective drug candidates. This document provides detailed application notes and experimental protocols related to the use of this compound in drug discovery, with a primary focus on its successful application in the development of androgen receptor inhibitors.

Introduction to a Privileged Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced lipophilicity, which can improve a drug's pharmacokinetic profile.[1] The amino group serves as a convenient handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can also be transformed into other functional groups, further expanding the chemical diversity of potential drug candidates.

Application 1: Androgen Receptor (AR) Inhibitors for Prostate Cancer

The most prominent application of this compound is as a key intermediate in the synthesis of Apalutamide, a second-generation nonsteroidal antiandrogen.[2] Apalutamide is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

Mechanism of Action

Apalutamide functions as a potent and selective androgen receptor (AR) inhibitor. It binds to the ligand-binding domain of the AR, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the subsequent steps in the AR signaling pathway, including:

  • AR Nuclear Translocation: Apalutamide prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.

  • DNA Binding: By keeping the AR in the cytoplasm, Apalutamide inhibits its binding to androgen response elements (AREs) on the DNA.

  • AR-Mediated Transcription: Consequently, the transcription of AR target genes that promote tumor growth and proliferation is suppressed.

This multi-faceted mechanism of action makes Apalutamide a highly effective therapeutic agent in the management of prostate cancer.

Synthesis of Apalutamide using this compound

The synthesis of Apalutamide highlights the utility of this compound as a key building block. A general synthetic route involves the reaction of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (derived from this compound) with 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide.[3]

Table 1: Quantitative Data for Apalutamide

ParameterValueReference
Target Androgen Receptor (AR)[2]
Mechanism of Action Competitive Inhibitor[2]
Indication Prostate Cancer[2]

Potential Application 2: Kinase Inhibitors

The trifluoromethyl-substituted pyridine scaffold is a common feature in many kinase inhibitors.[4] While specific kinase inhibitors directly derived from this compound are not extensively reported in publicly available literature, the structural motifs present in this compound suggest its potential as a starting point for the design of novel kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design. The trifluoromethyl group can be oriented to occupy hydrophobic pockets within the enzyme's active site, potentially increasing potency and selectivity.

Further exploration of derivatives of this compound could lead to the discovery of potent inhibitors of various kinases implicated in cancer and other diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from its nitro precursor.[3]

Materials:

  • 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

  • Iron powder

  • Ethyl acetate (EtOAc)

  • Acetic acid (AcOH)

  • Celite

  • Diatomaceous earth

  • Saturated aqueous sodium carbonate (Na2CO3) solution

  • Saturated brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (silica gel, appropriate eluents)

Procedure:

  • To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) in a mixture of ethyl acetate and acetic acid (e.g., 1:1 v/v), add iron powder (e.g., 4-5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the solid iron particles.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the crude residue, add ethyl acetate and a saturated aqueous solution of sodium carbonate to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in pentane or hexane) to afford this compound as a solid.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a general procedure for a competitive binding assay to evaluate the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)

  • Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881)

  • Test compound (e.g., derivatives of this compound)

  • Unlabeled competitor (e.g., Dihydrotestosterone) for non-specific binding determination

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • Scintillation vials

  • Microplates (e.g., 96-well)

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and the unlabeled competitor in the assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration typically near its Kd.

    • Prepare the AR preparation at an appropriate concentration in the assay buffer.

  • Assay Setup:

    • In a microplate, set up the following wells in triplicate:

      • Total Binding: AR preparation + radiolabeled ligand + assay buffer.

      • Non-specific Binding: AR preparation + radiolabeled ligand + a high concentration of unlabeled competitor.

      • Test Compound: AR preparation + radiolabeled ligand + serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the free radioligand. Common methods include:

      • Hydroxylapatite (HAP) assay: Add a slurry of HAP, incubate, centrifuge, and wash the pellet.

      • Filter binding assay: Filter the incubation mixture through a glass fiber filter, which retains the AR-ligand complex.

  • Quantification:

    • Transfer the HAP pellet or the filter to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response curve.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates upon androgen binding AR_Active Activated AR AR->AR_Active Conformational Change HSP->AR Stabilizes (inactive) Apalutamide Apalutamide Apalutamide->AR Inhibits Binding AR_Nucleus AR in Nucleus Apalutamide->AR_Nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding AR_Active->AR_Nucleus Nuclear Translocation AR_Nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Growth Tumor Growth & Proliferation Transcription->Growth Leads to

Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.

Experimental_Workflow_AR_Binding_Assay cluster_prep Preparation cluster_assay Assay Setup (in Microplate) cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - AR Preparation - Radiolabeled Ligand - Test Compounds - Assay Buffer total_binding Total Binding: AR + Radioligand prep_reagents->total_binding nsb Non-specific Binding: AR + Radioligand + Unlabeled Competitor prep_reagents->nsb test_compound Test Compound: AR + Radioligand + Test Compound Dilutions prep_reagents->test_compound incubation Incubate to Reach Equilibrium total_binding->incubation nsb->incubation test_compound->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_data Plot % Specific Binding vs. [Compound] calc_specific->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

References

Synthesis of Bioactive Heterocycles Using 5-Amino-3-(trifluoromethyl)picolinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing 5-Amino-3-(trifluoromethyl)picolinonitrile as a key starting material. This versatile building block, featuring amino, trifluoromethyl, and nitrile functional groups, serves as a valuable precursor for the construction of complex molecules with significant therapeutic potential.[1] The trifluoromethyl group, in particular, can enhance metabolic stability and cell permeability of the final compounds, desirable properties in drug design.[1]

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its distinct functional groups offer multiple reaction sites for synthetic transformations, enabling the creation of a diverse range of heterocyclic scaffolds.[1] This document outlines the synthesis of this key intermediate and its subsequent elaboration into two distinct classes of bioactive molecules: an androgen receptor (AR) antagonist and a Checkpoint Kinase 1 (CHK1) inhibitor.

Synthesis of the Starting Material: this compound

The starting material can be efficiently synthesized from 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile via reduction of the nitro group. Two reliable protocols are provided below.

Table 1: Synthesis of this compound
ProtocolStarting MaterialReagentsSolventReaction ConditionsYieldPurityReference
15-Nitro-3-trifluoromethylpyridine-2-carbonitrileIron powder, Acetic acidEthyl acetateHeated for 15 hours91%Not specified[2]
25-Nitro-3-trifluoromethylpyridine-2-carbonitrileIron powder, Hydrochloric acidEthanol, Ethyl acetateReflux for 12 hours95%Not specified[2]

Experimental Protocol 1: Synthesis of this compound (Fe/AcOH)

Workflow Diagram:

G start Start reagents 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile Iron powder Acetic acid Ethyl acetate start->reagents reaction Heat mixture for 15 hours reagents->reaction filtration Filter through Celite reaction->filtration concentration Concentrate filtrate filtration->concentration chromatography Purify by column chromatography (EtOAc:pentane = 1:1) concentration->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound using iron and acetic acid.

Materials:

  • 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile (0.095 g, 0.44 mmol)

  • Iron powder (0.112 g, 2 mmol)

  • Ethyl acetate (1 ml)

  • Acetic acid (1 ml)

  • Celite

  • Ethyl acetate (for chromatography)

  • Pentane (for chromatography)

Procedure:

  • A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in ethyl acetate (1 ml) and acetic acid (1 ml) is heated for 15 hours.[2]

  • After the reaction is complete, the solid particles are removed by filtration through Celite.[2]

  • The filtrate is concentrated under reduced pressure.[2]

  • The crude product is purified by column chromatography using a mixture of ethyl acetate and pentane (1:1) as the eluent to yield the final product (0.075 g, 0.4 mmol, 91% yield).[2]

Experimental Protocol 2: Synthesis of this compound (Fe/HCl)

Workflow Diagram:

G start Start reagents 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile Iron powder HCl EtOH/EtOAc (1:1) start->reagents reaction Reflux for 12 hours (Monitor by TLC) reagents->reaction filtration Filter through diatomite reaction->filtration concentration Concentrate filtrate filtration->concentration workup Add EtOAc and sat. aq. Na2CO3 Extract aqueous phase with EtOAc concentration->workup wash Wash combined organic phase with brine workup->wash dry Dry over Na2SO4, filter, and concentrate wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound using iron and hydrochloric acid.

Materials:

  • 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile (17.6 g, 0.08 mol)

  • Iron powder (22.7 g, 0.40 mol)

  • Hydrochloric acid (1 mL)

  • Ethanol (50 mL)

  • Ethyl acetate (50 mL)

  • Diatomite

  • Saturated aqueous sodium carbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol) and hydrochloric acid (1 mL).[2]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • After 12 hours, filter the reaction mixture through diatomite and concentrate the filtrate under reduced pressure.[2]

  • To the crude product, add ethyl acetate and saturated aqueous sodium carbonate solution.[2]

  • Separate the layers and extract the aqueous phase with ethyl acetate.[2]

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product as a brown solid in 95% yield.[2]

Application 1: Synthesis of Apalutamide, an Androgen Receptor Antagonist

This compound is a key intermediate in the synthesis of Apalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. The synthesis involves a two-step sequence: conversion to an isothiocyanate intermediate, followed by cyclization with a second intermediate.

Signaling Pathway of Androgen Receptor Antagonists

G Androgen Androgen (e.g., Testosterone) Binding Binding Androgen->Binding AR Androgen Receptor (AR) (in cytoplasm) AR->Binding Apalutamide Apalutamide Apalutamide->AR Antagonistic Binding Translocation Nuclear Translocation Binding->Translocation Active Complex DNA_Binding DNA Binding (AREs) Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth

Caption: Apalutamide competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription that promotes tumor growth.

Table 2: Synthesis of Apalutamide
StepStarting MaterialReagentsSolventReaction ConditionsProductYieldPurityReference
1This compoundThiophosgeneDichloromethane, Water20-30°C5-Isothiocyanato-3-(trifluoromethyl)picolinonitrileNot specifiedNot specified[3]
25-Isothiocyanato-3-(trifluoromethyl)picolinonitrile and 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acidTriethylamineChloroformReflux for 6 hoursApalutamideNot specified99.82%[3]

Experimental Protocol 3: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Materials:

  • This compound (20 g)

  • Dichloromethane (100 mL)

  • Water (200 mL)

  • Thiophosgene

Procedure:

  • In a 500 mL four-necked round-bottomed flask equipped with a nitrogen atmosphere, mechanical stirrer, thermometer, and addition funnel, add this compound (20 g), water (200 mL), and dichloromethane (100 mL) at 20-30°C.[3]

  • React the mixture with thiophosgene to obtain 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. Note: The patent does not specify the amount of thiophosgene or the reaction time for this specific example, but it is a standard conversion.[3][4]

Experimental Protocol 4: Synthesis of Apalutamide

Materials:

  • 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylic acid (10 g)

  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

  • Chloroform

  • Triethylamine (5 mL)

  • Isopropyl alcohol (20 mL)

Procedure:

  • Stir a mixture of the carboxylic acid intermediate (10 g) in chloroform.

  • Add triethylamine (5 mL) at 20-30°C and heat the mixture to reflux for 15 minutes.[3]

  • Slowly add a solution of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile in chloroform. Note: The patent provides a separate example with 1g of the isothiocyanate in 10 mL of chloroform.[3]

  • Reflux the reaction mixture for 6 hours.[3]

  • After completion of the reaction, concentrate the mixture completely at 50°C under vacuum.[3]

  • Add isopropyl alcohol (20 mL) to the concentrated mass and stir for 60 minutes at 20-30°C.[3]

  • Filter the resulting solid, wash with isopropyl alcohol (2 mL), and dry to obtain Apalutamide with a purity of 99.82% by HPLC.[3]

Table 3: Biological Activity of Apalutamide
TargetAssayIC50 (nM)Reference
Androgen ReceptorCompetitive Binding16[1][5]
Androgen ReceptorLuciferase Reporter Gene Assay200[6]

Application 2: Synthesis of a CHK1 Inhibitor

This compound also serves as a precursor for the synthesis of potent Checkpoint Kinase 1 (CHK1) inhibitors, which are of interest in cancer therapy.

Signaling Pathway of CHK1 Inhibition

G DNA_Damage DNA Damage (e.g., from chemotherapy) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR CHK1_Activation CHK1 Activation ATM_ATR->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitotic Catastrophe Cell_Survival Tumor Cell Survival DNA_Repair->Cell_Survival CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1_Activation Inhibition

Caption: CHK1 inhibitors block the DNA damage response pathway, preventing cell cycle arrest and DNA repair, leading to mitotic catastrophe and apoptosis in cancer cells.

While a detailed experimental protocol for the synthesis of the CHK1 inhibitor, 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile, starting directly from this compound is not fully detailed in the provided search results, the structure of the final compound strongly suggests a synthetic route involving the coupling of the 5-amino group of the picolinonitrile with a suitably functionalized pyrimidine ring. The following table summarizes the biological activity of this potent CHK1 inhibitor.

Table 4: Biological Activity of a CHK1 Inhibitor Derived from this compound
Compound NameTargetAssayIC50 (nM)Reference
5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c)CHK1Kinase AssayNot specified

Further investigation is required to delineate the precise synthetic steps and reaction yields for the synthesis of this CHK1 inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the preparation of clinically relevant molecules such as the androgen receptor antagonist Apalutamide and potent kinase inhibitors. The synthetic accessibility of this starting material, coupled with the diverse reactivity of its functional groups, makes it an important tool for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 5-Amino-3-(trifluoromethyl)picolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a key heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex therapeutic agents. Its unique structural features, including a pyridine ring substituted with an amino group, a trifluoromethyl group, and a nitrile group, provide a versatile scaffold for the development of novel drugs. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and nitrile functionalities serve as convenient handles for synthetic modifications.

This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its role as a crucial intermediate in the synthesis of Apalutamide, a potent second-generation nonsteroidal androgen receptor (AR) inhibitor.

Application: Synthesis of Apalutamide

Apalutamide is an FDA-approved drug for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). It functions as a competitive inhibitor of the androgen receptor, preventing its nuclear translocation and subsequent activation of androgen-responsive genes that drive prostate cancer cell proliferation. This compound is a critical starting material in the industrial synthesis of Apalutamide.

Synthetic Workflow for Apalutamide

The synthesis of Apalutamide from this compound generally proceeds through a two-step or a "one-pot" process. The initial step involves the conversion of the amino group of the picolinonitrile into an isothiocyanate. This reactive intermediate is then coupled with 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide to form the final thiohydantoin structure of Apalutamide.

G cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Coupling Reaction cluster_2 One-Pot Synthesis A This compound C 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (Intermediate) A->C Reaction B Thiophosgene (CSCl2) B->C Reagent E Apalutamide C->E Reaction D 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide D->E Coupling Partner A_onepot This compound E_onepot Apalutamide A_onepot->E_onepot D_onepot 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide D_onepot->E_onepot B_onepot Thiophosgene (CSCl2) B_onepot->E_onepot Reagent

Caption: Synthetic workflow for Apalutamide.

Quantitative Data

The trifluoromethyl group on the picolinonitrile scaffold contributes to the high binding affinity of Apalutamide for the androgen receptor.

CompoundTargetAssayIC50 (nM)
Apalutamide (ARN-509)Androgen Receptor (AR)Radioligand Binding Assay16[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (Intermediate)

This protocol describes the formation of the key isothiocyanate intermediate from this compound.

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Solvent (e.g., Chloroform, Dimethylacetamide)

  • Reaction flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • In a suitable reaction flask, dissolve this compound in an appropriate solvent.

  • Slowly add thiophosgene to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the chosen solvent and desired reaction rate.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of Apalutamide via a Two-Step Process

This protocol outlines the coupling of the isothiocyanate intermediate with the second key fragment to produce Apalutamide.

Materials:

  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

  • 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

  • Solvent (e.g., Toluene, N,N-Dimethylacetamide)

  • Base (e.g., Triethylamine) or a silylating agent (e.g., Triethylsilylchloride)[3]

  • Reaction flask

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Charge a reaction flask with 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide and a suitable solvent such as a mixture of toluene and N,N-dimethylacetamide.[3]

  • Add 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile to the mixture.[3]

  • In some procedures, a silylating agent like triethylsilylchloride is added.[3]

  • Heat the reaction mixture to a temperature of approximately 60-65°C.[3]

  • Stir the reaction for several hours until completion, which can be monitored by HPLC.[3]

  • After the reaction is complete, the mixture is typically worked up by adding an acidic solution (e.g., 2M HCl) and then heated to facilitate the final cyclization.[3]

  • The product is then isolated, often by evaporation of the solvent followed by crystallization from a suitable solvent like isopropyl alcohol.[3]

Protocol 3: "One-Pot" Synthesis of Apalutamide

This protocol describes a more streamlined synthesis where the isothiocyanate is formed in situ and reacted directly with the coupling partner.

Materials:

  • This compound

  • 4-(1-carboxy-cyclobutylamino)-2-fluoro-N-methyl-benzamide

  • Thiophosgene

  • Solvent (e.g., Dimethylacetamide)

  • Acid (e.g., Concentrated Hydrochloric Acid)

  • Reaction flask

  • Stirring and heating apparatus

Procedure:

  • Dissolve 4-(1-carboxy-cyclobutylamino)-2-fluoro-N-methyl-benzamide and 5-amino-3-trifluoromethyl-2-cyanopyridine in dimethylacetamide.[4]

  • Add thiophosgene dropwise to the solution.[4]

  • Heat the reaction mixture to approximately 65°C and stir for about 12 hours.[4]

  • After the initial reaction, add methanol, water, and concentrated hydrochloric acid to the mixture and heat to reflux for a couple of hours to facilitate the final ring closure.[4]

  • The product is then extracted with an organic solvent like ethyl acetate, washed, dried, and concentrated.[4]

  • Purification is typically achieved by recrystallization from a solvent system such as ethyl acetate and petroleum ether to yield Apalutamide.[4]

Mechanism of Action of Apalutamide: Androgen Receptor Signaling Pathway Inhibition

Apalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.

G cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Translocation Apalutamide Apalutamide Apalutamide->AR Competitively Binds & Inhibits Apalutamide->block_translocation Blocks Translocation Apalutamide->block_binding Inhibits DNA Binding AR_complex Inactive AR Complex ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Gene_transcription Gene Transcription ARE->Gene_transcription Activates Cell_growth Cell Proliferation & Survival Gene_transcription->Cell_growth

Caption: Apalutamide's inhibition of the AR signaling pathway.

Pathway Description:

  • Androgen Binding Inhibition: In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the ligand-binding domain of the androgen receptor (AR) in the cytoplasm. Apalutamide is a competitive inhibitor that binds directly to this domain, preventing androgens from activating the receptor.[5][6]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Apalutamide's binding to the AR prevents this crucial step, effectively sequestering the receptor in the cytoplasm.[5][6][7]

  • Inhibition of DNA Binding and Transcription: For any AR that might still reach the nucleus, Apalutamide also impedes its ability to bind to androgen response elements (AREs) on the DNA.[6] This prevents the transcription of AR-mediated genes that are essential for the growth and survival of prostate cancer cells.[7]

By inhibiting these key steps, Apalutamide effectively shuts down the AR signaling pathway, leading to decreased tumor cell proliferation and increased apoptosis.[6]

References

Application Notes and Protocols for 5-Amino-3-(trifluoromethyl)picolinonitrile in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the nucleophilic and electrophilic substitution reactions of 5-Amino-3-(trifluoromethyl)picolinonitrile. This versatile building block is of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of pharmaceuticals such as Apalutamide.

Nucleophilic Substitution: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

The primary amino group at the 5-position of this compound is a potent nucleophile, readily reacting with various electrophiles. A prominent application is its reaction with thiophosgene to yield 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, a crucial intermediate for the synthesis of the anti-cancer drug Apalutamide.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate.

Nucleophilic_Substitution reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate + CSCl₂ reagent2 Thiophosgene (CSCl₂) reagent2->intermediate product 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile intermediate->product - 2 HCl byproduct 2 HCl

Caption: Nucleophilic substitution of the amino group.

Experimental Protocol: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

This protocol is adapted from procedures described in patents for the synthesis of Apalutamide intermediates.

Materials:

  • This compound

  • Thiophosgene (CSCl₂)

  • Chloroform (CHCl₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Water, deionized

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous chloroform.

  • To the stirring solution, add N,N-dimethylacetamide and water.[1]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of thiophosgene in chloroform to the reaction mixture via an addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with water to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.

  • The crude product can be used in the subsequent step without further purification or can be purified by column chromatography if required.

Quantitative Data:

ReactantElectrophileSolvent SystemReaction TimeTemperatureYieldReference
This compoundThiophosgeneChloroform, DMAc, Water2-4 hours0 °C to RT>90%[1][2]

Electrophilic Substitution Reactions (Proposed Protocols)

Disclaimer: The pyridine ring is inherently electron-deficient and the presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic aromatic substitution. The amino group is an activating, ortho-, para-director. Therefore, electrophilic substitution, if it occurs, is expected to be directed to the positions ortho or para to the amino group (positions 4 and 6, or 2, which is already substituted). These reactions typically require harsh conditions and may result in low yields or complex product mixtures. The following are proposed protocols based on general procedures for related compounds. Experimental validation is required.

Electrophilic_Substitution_Logic start This compound condition1 Harsh Reaction Conditions (e.g., Strong Acids, High Temp) start->condition1 reaction_type Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation) condition1->reaction_type outcome Potential for low yield and/or mixture of isomers reaction_type->outcome

Caption: Logic for proposed electrophilic substitution.

Proposed Protocol for Halogenation (e.g., Bromination)

Reaction Principle: An electrophilic bromine species, typically generated from Br₂ and a Lewis acid, attacks the electron-rich positions of the pyridine ring activated by the amino group.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flask protected from light and moisture, suspend this compound in anhydrous dichloromethane.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine in dichloromethane to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours to days.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion or when no further conversion is observed, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Proposed Protocol for Nitration

Reaction Principle: The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Carefully add this compound portion-wise to concentrated sulfuric acid at 0 °C.

  • Stir the mixture until complete dissolution.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.

  • After addition, stir the reaction mixture at room temperature or with heating for several hours.

  • Monitor the reaction progress carefully.

  • Pour the reaction mixture onto crushed ice and neutralize cautiously with a base (e.g., sodium hydroxide solution) while cooling.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude product for purification.

Proposed Protocol for Sulfonation

Reaction Principle: Fuming sulfuric acid (oleum) provides a high concentration of SO₃, which acts as the electrophile.

Materials:

  • This compound

  • Fuming Sulfuric Acid (H₂SO₄·SO₃)

Procedure:

  • Carefully add this compound to fuming sulfuric acid at room temperature.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for an extended period.

  • Monitor the reaction progress.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Neutralize with a suitable base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid product or its salt.

  • Isolate the product by filtration and purify by recrystallization.

Summary of Proposed Electrophilic Substitution Reactions:

Reaction TypeElectrophile SourceProposed ConditionsExpected Challenges
HalogenationBr₂ / FeBr₃Anhydrous CH₂Cl₂, RT to 40 °C, extended reaction timeLow reactivity, potential for multiple halogenations
NitrationConc. HNO₃ / Conc. H₂SO₄0 °C to RT or heating, careful workupRing deactivation, harsh conditions, safety concerns
SulfonationFuming H₂SO₄ (oleum)High temperature (150-200 °C), prolonged heatingExtreme conditions, potential for degradation

Experimental Workflow Overview

Experimental_Workflow start Start setup Reaction Setup (Glassware, Inert Atmosphere) start->setup reagents Addition of Reagents (Substrate, Solvent, Electrophile) setup->reagents reaction Reaction Monitoring (TLC, HPLC, GC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Coupling Reactions of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving the versatile building block, 5-Amino-3-(trifluoromethyl)picolinonitrile. This compound is a valuable intermediate in medicinal chemistry, and the functionalization of its amino group opens avenues for the synthesis of diverse molecular scaffolds. The following sections detail key coupling reactions, including N-Arylation, amide bond formation, and urea/thiourea synthesis, complete with experimental procedures and quantitative data.

Overview of Amino Group Reactivity

The primary amino group of this compound serves as a versatile nucleophilic handle for a variety of chemical transformations. Its reactivity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the construction of complex molecules with potential therapeutic applications. Key reactions involving this amino group include palladium-catalyzed cross-coupling reactions, acylation reactions to form amides, and additions to isocyanates and isothiocyanates to generate ureas and thioureas, respectively.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl derivatives of this compound, which are common motifs in pharmacologically active compounds.

Application Note:

This protocol describes a general method for the N-arylation of this compound with aryl halides. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent. Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle.

Experimental Protocol:

A specific protocol for the N-arylation of a similar amino triazole is presented as a representative example, as a direct application to this compound with full experimental details was not found in the surveyed literature. This can be adapted by one skilled in the art.

Reaction: N-Arylation of a 5-amino-1,2,3-triazole with p-bromotoluene.

ParameterValueReference
Reactants 5-amino-1,2,3-triazole (0.5 mmol), p-bromotoluene (1.0 equiv)[1]
Catalyst (THP-Dipp)Pd(cinn)Cl (2 mol %)[1]
Base NaOtBu (3.0 equiv)[1]
Solvent 1,4-Dioxane (2.5 mL)[1]
Temperature 120 °C[1]
Time 24 hours[1]
Yield 53%[1]

Procedure:

  • To an oven-dried reaction vessel, add the 5-amino-1,2,3-triazole (0.5 mmol, 1.0 equiv), p-bromotoluene (1.0 equiv), (THP-Dipp)Pd(cinn)Cl (2 mol %), and sodium tert-butoxide (3.0 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add 1,4-dioxane (2.5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Aryl-5-amino-3- (trifluoromethyl)picolinonitrile This compound->Product Coupling Aryl_Halide Aryl Halide Aryl_Halide->Product Catalyst Pd Catalyst (e.g., (THP-Dipp)Pd(cinn)Cl) Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product Temperature Temperature (e.g., 120 °C) Temperature->Product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Amide Bond Formation via Acylation

The amino group of this compound can be readily acylated using acyl chlorides or activated carboxylic acids to form the corresponding amides. Amide bonds are prevalent in pharmaceuticals, making this a critical transformation.

Application Note:

This protocol outlines a general procedure for the synthesis of N-(2-cyano-5-(trifluoromethyl)pyridin-3-yl) amides. The reaction of the primary amine with a highly reactive acyl chloride is typically rapid and efficient. The use of a non-nucleophilic base is essential to neutralize the HCl byproduct without competing in the reaction.

Experimental Protocol:

A general protocol for the aminolysis of acyl chlorides is provided as a representative method.

Reaction: General synthesis of an amide from an amine and an acyl chloride.

ParameterValueReference
Reactants Amine (1.0 equiv), Acyl Chloride (1.05 equiv)[2]
Base Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)[2]
Solvent Anhydrous Dichloromethane (DCM)[2]
Temperature 0 °C to Room Temperature[2]
Time 1-16 hours[2]
Yield Typically high (specific yield is substrate-dependent)[2]

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add the base (1.1-1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.05 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 5-Amino-3-(trifluoromethyl) picolinonitrile Amide_Product N-(2-cyano-5-(trifluoromethyl) pyridin-3-yl)amide Amine->Amide_Product Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide_Product Base Base (e.g., TEA, DIEA) HCl_Byproduct HCl (neutralized by base) Base->HCl_Byproduct Neutralization Solvent Solvent (e.g., DCM) Solvent->Amide_Product Temperature Temperature (0 °C to RT) Temperature->Amide_Product

Caption: Amide Synthesis via Acylation Workflow.

Urea and Thiourea Synthesis

The amino group of this compound can react with isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. These functional groups are important pharmacophores in drug design.

Thiourea Formation

This two-step protocol first converts the primary amine to a more reactive isothiocyanate, which is then coupled with another amine to form a thiourea. This is a common strategy for the synthesis of unsymmetrical thioureas.

Step 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

ParameterValueReference
Reactant This compound (0.075 g, 0.4 mmol)[3]
Reagent Thiophosgene (50 µl)[3]
Solvent Water (2 mL), Chloroform for extraction[3]
Temperature Not specified (likely room temperature)[3]
Time 2 hours[3]
Yield 95% (0.087 g, 0.38 mmol)[3]

Procedure:

  • To a heterogeneous mixture of this compound (0.075 g, 0.4 mmol) in water (2 mL), add thiophosgene (50 µl).

  • Stir the mixture for 2 hours.

  • Wash the mixture with water and extract with chloroform.

  • Dry the organic layer over MgSO₄ and concentrate to yield 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.[3]

Step 2: Synthesis of a Thiourea Derivative

ParameterValueReference
Reactants 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.390 g, 6.07 mmol), 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide (0.5 g, 2.022 mmol)[3]
Solvent N,N-dimethylformamide (DMF) (6 mL)[3]
Temperature 80 °C[3]
Time 20 hours (in microwave)[3]
Yield 35-87% (for analogous reactions)[3]

Procedure:

  • In a 50 mL round-bottomed flask, place 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile (1.390 g, 6.07 mmol) and 4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide (0.5 g, 2.022 mmol).

  • Place the mixture under vacuum for 1 hour.

  • Add N,N-dimethylformamide (DMF) (6 mL), seal the flask under argon, and heat to 80 °C. For the analogous reactions reported, microwave heating for 20 hours was used.

  • After the reaction is complete, purify the crude product by column chromatography on silica gel.[3]

Urea Formation

Urea derivatives can be synthesized by the reaction of this compound with an appropriate isocyanate. A general and practical one-pot synthesis of ureas involves the in-situ generation of an isocyanate from a Boc-protected amine, which then reacts with the desired amine.

A general protocol for the synthesis of unsymmetrical ureas is provided as a representative method.

Reaction: General synthesis of an unsymmetrical urea.

ParameterValueReference
Reactants Aryl Amine (0.01 mol), Aryl Isocyanate (0.01 mol)[4]
Solvent Acetone (60 mL)[4]
Temperature Below 40 °C, then Room Temperature[4]
Time 3-4 hours[4]
Yield Good (specific yield is substrate-dependent)[4]

Procedure:

  • To a stirred solution of the aryl amine (0.01 mol) in acetone (50 mL), add the aryl isocyanate (0.01 mol) in acetone (10 mL), maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

  • After completion, filter the product from the reaction mass.

  • Wash the product with acetone (5 mL) and dry at 60-65 °C for 2 hours.[4]

G cluster_thiourea Thiourea Synthesis cluster_urea Urea Synthesis Amine_start 5-Amino-3-(trifluoromethyl) picolinonitrile Isothiocyanate 5-Isothiocyanato-3-(trifluoromethyl) picolinonitrile Amine_start->Isothiocyanate Step 1 Thiophosgene Thiophosgene Thiophosgene->Isothiocyanate Thiourea Thiourea Derivative Isothiocyanate->Thiourea Step 2 Amine_2 Another Amine Amine_2->Thiourea Amine_start_urea 5-Amino-3-(trifluoromethyl) picolinonitrile Urea Urea Derivative Amine_start_urea->Urea Direct Coupling Isocyanate Isocyanate Isocyanate->Urea

Caption: Urea and Thiourea Synthesis Pathways.

Disclaimer

The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on the specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes: Synthesis of Apalutamide Using 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a non-steroidal antiandrogen (NSAA) medication used in the treatment of prostate cancer. It functions as a potent and selective androgen receptor (AR) inhibitor, playing a crucial role in managing castration-resistant prostate cancer. A key intermediate in the chemical synthesis of Apalutamide is 5-Amino-3-(trifluoromethyl)picolinonitrile. This document provides detailed application notes and protocols for the synthesis of Apalutamide, with a focus on the utilization of this key building block.

Synthesis Overview

The synthesis of Apalutamide from this compound generally involves a multi-step process. A common and efficient route involves the conversion of the amine group on the picolinonitrile to an isothiocyanate. This isothiocyanate intermediate is then reacted with a second key fragment, which is a substituted aminocyclobutane-carboxamide derivative, to form the thiohydantoin core of the Apalutamide molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

This protocol details the conversion of this compound to its corresponding isothiocyanate, a crucial reactive intermediate for the subsequent cyclization step.

Materials:

  • This compound

  • Thiophosgene

  • Solvent (e.g., Chloroform, Methylene dichloride)

  • Base (optional, e.g., triethylamine)

Procedure:

  • In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent to the cooled mixture with vigorous stirring. The reaction is exothermic and releases toxic gases, so extreme caution is necessary.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • The solvent is then removed under reduced pressure to yield the crude 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of Apalutamide via Cyclization

This protocol describes the final cyclization step to form Apalutamide from the isothiocyanate intermediate and the aminocyclobutane derivative.

Materials:

  • 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

  • 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide or similar derivatives[1][2]

  • Solvent (e.g., Chloroform, Dioxane, Dimethylacetamide)[2][3][4]

  • Base (optional, e.g., Triethylamine)

Procedure:

  • Dissolve 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide in a suitable solvent like chloroform.

  • To this solution, add a solution of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile in the same solvent.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours (e.g., 3-6 hours)[5]. The progress of the reaction should be monitored by an appropriate analytical technique (TLC, HPLC, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product can be isolated by concentrating the solvent under reduced pressure.

  • Purification of the crude Apalutamide can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or isopropyl alcohol) to afford the final product with high purity[5].

Data Presentation

The following tables summarize quantitative data from various reported synthetic routes for Apalutamide.

StepReactantsSolventTemperatureTimeYieldReference
Apalutamide Synthesis 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate triethylammonium, 5-isothiocyanato-3-(trifluoromethyl)picolinonitrileChloroformReflux (60-65°C)3 hours-[5]
Apalutamide Synthesis 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, 5-isothiocyanato-3-(trifluoromethyl)picolinonitrileToluene, N,N-dimethylacetamide60-65°C23 hours69.6%[1]
Apalutamide Synthesis Intermediates IVa-d, Intermediate V (5-isothiocyanate-3-(trifluoromethyl)-2-pyridincarbonitrile)Isopropyl acetate, DMSOReflux (~90°C)~17 hours72-73%[3]
Final Cyclization ----80%[6]

Visualizations

Experimental Workflow: Synthesis of Apalutamide

The following diagram illustrates the key steps in a common synthetic route to Apalutamide.

G A This compound C 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile A->C Reaction B Thiophosgene B->C Reagent E Apalutamide C->E Cyclization D 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide D->E Reactant F Purification (Recrystallization) E->F Crude Product G Pure Apalutamide F->G

Caption: Synthetic workflow for Apalutamide.

Signaling Pathway: Mechanism of Action of Apalutamide

This diagram illustrates how Apalutamide inhibits the androgen receptor signaling pathway.

G cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds AR->ARE Inhibits Translocation Apalutamide Apalutamide Apalutamide->AR Inhibits Binding GeneTranscription Gene Transcription ARE->GeneTranscription Activates CellGrowth Cell Growth & Proliferation GeneTranscription->CellGrowth Promotes

Caption: Apalutamide's inhibition of the AR pathway.

Mechanism of Action

Apalutamide is a potent androgen receptor (AR) inhibitor that functions through a multi-faceted mechanism.[6] In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[6] This binding triggers a conformational change, leading to the translocation of the AR into the nucleus. Inside the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs), which in turn activates the transcription of genes responsible for cancer cell growth and survival.[6]

Apalutamide disrupts this signaling cascade at multiple points:

  • Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing androgens from attaching and activating the receptor.[3][6]

  • Prevention of Nuclear Translocation: By binding to the AR, Apalutamide inhibits its translocation from the cytoplasm into the nucleus.[3][6]

  • Impediment of DNA Binding and Transcription: Apalutamide's action ultimately prevents the AR from binding to DNA and initiating the transcription of target genes necessary for tumor cell proliferation.[3]

This comprehensive blockade of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, thereby reducing tumor volume.

References

Application of 5-Amino-3-(trifluoromethyl)picolinonitrile in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a versatile chemical intermediate that has garnered significant interest in medicinal chemistry, particularly as a scaffold for the development of potent and selective kinase inhibitors. Its unique structural features, including a pyridine ring substituted with an amino group, a trifluoromethyl group, and a nitrile group, provide a template for the synthesis of diverse libraries of compounds with potential therapeutic applications in oncology and autoimmune diseases. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity and metabolic stability of derivative compounds, making this scaffold particularly attractive for drug design.

Key Kinase Targets and Therapeutic Rationale

Research efforts have demonstrated the utility of this compound in developing inhibitors for several key kinases, most notably Checkpoint Kinase 1 (CHK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow for DNA repair. Many cancer cells have defects in their DDR pathways and are highly reliant on CHK1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting CHK1 can potentiate the effects of chemotherapy by forcing cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and cell death. A derivative of this compound, 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile , has been identified as a potent, selective, and orally bioavailable CHK1 inhibitor with significant anti-proliferative effects in cancer cell lines and in vivo tumor models.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical component of the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of various autoimmune diseases and certain cancers. Inhibition of IRAK4 is therefore a promising therapeutic strategy for these conditions. The this compound scaffold has been explored for the synthesis of IRAK4 inhibitors, aiming to modulate the inflammatory response in autoimmune disorders and inhibit pro-survival signaling in cancer cells.

Data Presentation

The following tables summarize the quantitative data for a key CHK1 inhibitor derived from this compound.

Table 1: In Vitro Activity of a CHK1 Inhibitor Derivative

CompoundTarget KinaseIC50 (nM)Cell LineAnti-proliferative IC50 (nM)
5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c )CHK1<10MV-4-11Data not available in abstract

Data extracted from the abstract of "Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile"

Table 2: In Vivo Efficacy of a CHK1 Inhibitor Derivative

CompoundAnimal ModelDosingOutcome
5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (Compound 6c )MV-4-11 xenograft modelOrally administeredSignificant tumor growth inhibition
Compound 6c in combination with gemcitabineHT-29 xenograft modelOrally administered (Compound 6c )Synergistic anti-tumor effect

Data extracted from the abstract of "Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile"

Experimental Protocols

1. Synthesis of 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile (A Representative CHK1 Inhibitor)

A detailed, step-by-step synthesis protocol for this specific compound is proprietary and not fully available in the public domain. However, a general synthetic strategy can be inferred from related literature. The synthesis would likely involve a multi-step process starting with this compound. A plausible synthetic workflow is outlined below.

G A This compound C Intermediate A A->C Nucleophilic Aromatic Substitution B 2,4-dichloro-5-(trifluoromethyl)pyrimidine B->C E Protected Final Compound C->E Nucleophilic Aromatic Substitution D tert-butyl (3-amino-3-methylbutyl)carbamate D->E F Final CHK1 Inhibitor E->F Deprotection (e.g., TFA)

General synthetic workflow for a CHK1 inhibitor.

Protocol:

  • Step 1: Synthesis of Intermediate A. this compound is reacted with 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified by column chromatography.

  • Step 2: Synthesis of the Protected Final Compound. Intermediate A is then reacted with a protected amine, such as tert-butyl (3-amino-3-methylbutyl)carbamate, again in the presence of a base and a suitable solvent. The reaction is typically carried out at an elevated temperature. The product is isolated and purified.

  • Step 3: Deprotection. The tert-butoxycarbonyl (Boc) protecting group is removed from the product of Step 2 using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The final compound is then isolated and purified, often by preparative high-performance liquid chromatography (HPLC).

2. In Vitro CHK1 Kinase Inhibition Assay

This protocol is a general method for determining the in vitro potency of a test compound against CHK1 kinase.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Substrate peptide (e.g., a synthetic peptide derived from a known CHK1 substrate like Cdc25C)

  • Test compound (e.g., 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile) dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the CHK1 enzyme to each well of the 384-well plate.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is read using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Prepare Reagents B Add CHK1 Enzyme to Plate A->B C Add Test Compound B->C D Initiate Reaction (Substrate + ATP) C->D E Incubate D->E F Stop Reaction & Detect ADP E->F G Read Luminescence F->G H Calculate IC50 G->H

Workflow for in vitro CHK1 kinase inhibition assay.

3. Cell Proliferation Assay

This assay is used to determine the effect of the test compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV-4-11, HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium and add the medium containing the test compound dilutions to the cells. Include a vehicle control (DMSO only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to the number of viable cells, is read using a plate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the test compound concentration.

4. In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor implantation (e.g., MV-4-11)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice orally, once daily, for a specified duration.

  • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

Signaling Pathway Diagrams

CHK1 Signaling Pathway in DNA Damage Response

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis DNA_Damage->Apoptosis CHK1 CHK1 Activation ATM_ATR->CHK1 Cdc25 Cdc25 Phosphatases (Inhibition) CHK1->Cdc25 CDK1_2 CDK1/CDK2 Activity Cdc25->CDK1_2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S phase) CDK1_2->Cell_Cycle_Arrest Progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor CHK1 Inhibitor (e.g., 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile) Inhibitor->CHK1

Role of CHK1 in the DNA damage response pathway.

IRAK4 Signaling Pathway in Innate Immunity

G Ligand PAMPs/DAMPs (e.g., LPS, IL-1) Receptor TLR/IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/IRAK2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Activation TRAF6->MAPK Inflammation Pro-inflammatory Cytokine Production NF_kB->Inflammation MAPK->Inflammation Inhibitor Potential IRAK4 Inhibitor (derived from this compound) Inhibitor->IRAK4

IRAK4 signaling downstream of TLR/IL-1R.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-3-(trifluoromethyl)picolinonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield After Column Chromatography 1. Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. 2. Adsorption on Silica Gel: The amino group can strongly interact with the acidic silica gel, leading to tailing and loss of product on the column. 3. Product Instability: The compound may be sensitive to prolonged exposure to silica gel.1. Optimize Eluent: Systematically test different solvent ratios (e.g., ethyl acetate/hexane or ethyl acetate/pentane) using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.[1][2] 2. Use Deactivated Silica: Prepare a slurry of silica gel with a small percentage of triethylamine (e.g., 0.5-1%) in the eluent to neutralize acidic sites. 3. Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.
Product is an Oil or Gummy Solid After Purification 1. Residual Solvent: Incomplete removal of high-boiling point solvents (e.g., ethyl acetate). 2. Presence of Impurities: Co-eluting impurities can prevent crystallization.1. High-Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating. 2. Trituration/Recrystallization: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane. If that fails, proceed with recrystallization from a suitable solvent system.
Incomplete Removal of Starting Material (5-Nitro-3-(trifluoromethyl)picolinonitrile) 1. Incomplete Reaction: The reduction of the nitro group may not have gone to completion. 2. Similar Polarity: The starting material and product may have close Rf values in the chosen eluent system.1. Monitor Reaction: Ensure the reaction is complete by TLC before work-up. 2. Adjust Eluent Polarity: A less polar solvent system may provide better separation between the more polar aminopyridine product and the less polar nitropyridine starting material.
Discoloration of the Final Product (Brown or Dark Appearance) 1. Oxidation: The amino group is susceptible to air oxidation, which can lead to colored impurities. 2. Residual Iron Salts: If the synthesis involved reduction with iron, residual iron salts might contaminate the product.[1]1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and drying. 2. Aqueous Wash: Ensure a thorough aqueous work-up, potentially including a wash with a mild chelating agent like EDTA solution, to remove metal impurities. A final wash with saturated sodium carbonate solution can also help.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited method for the purification of this compound is silica gel column chromatography.[1][2][3]

Q2: What solvent systems are recommended for column chromatography?

A2: Common eluent systems include mixtures of ethyl acetate and a non-polar solvent like pentane or hexane. Specific examples found in the literature are a 1:1 mixture of ethyl acetate and pentane, and a 2:1 mixture of hexane and ethyl acetate.[1][2]

Q3: What is the expected appearance and purity of the final product?

A3: The purified compound is typically an off-white to yellow solid.[3][4] Commercially available batches often have purities of 97% or higher, with some suppliers offering purities up to 99.88% as determined by HPLC.[4][5][6] The crude product before column chromatography is often described as a brown solid.[1]

Q4: Can recrystallization be used to purify this compound?

A4: While column chromatography is more commonly reported, recrystallization is a viable and often scalable purification technique for solid compounds. The choice of solvent would need to be determined experimentally. A good starting point for solvent screening would be to test single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene) and binary solvent mixtures (e.g., ethyl acetate/hexane).

Q5: What are the typical work-up steps before final purification?

A5: A standard work-up procedure following the synthesis (reduction of the nitro-precursor) involves filtering the reaction mixture through diatomaceous earth (Celite) to remove solid catalysts like iron powder.[1][2] This is followed by concentration of the filtrate, extraction of the product into an organic solvent like ethyl acetate, washing the organic layer with an aqueous basic solution (e.g., saturated sodium carbonate) and brine, drying over a drying agent like sodium sulfate, and finally, concentration under reduced pressure to yield the crude product.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on literature precedents.[1][2]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 50-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 2:1).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the product by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Purity Levels of this compound
Purification Method Reported Purity Reference
Column Chromatography91% (yield, purity not specified)[1][2]
Not Specified (Commercial)97%[4]
Not Specified (Commercial)98% up by HPLC[5]
Not Specified (Commercial)99%[7]
Not Specified (Commercial)99.88% by HPLC[6]

Visualizations

Experimental Workflow for Purification

G cluster_synthesis Synthesis & Work-up cluster_purification Purification Reaction Reduction of Nitro-Precursor Filtration Filtration through Celite Reaction->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Concentration1 Concentration Extraction->Concentration1 Crude_Product Crude Brown Solid Concentration1->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Load onto column Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Concentration2 Combine Pure Fractions & Concentrate Fraction_Collection->Concentration2 Final_Product Pure Off-White/Yellow Solid Concentration2->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Start Purification Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Eluent Optimize Eluent via TLC Low_Yield->Check_Eluent Yes Wrong_Appearance Wrong Appearance (Oil/Dark)? Impure_Product->Wrong_Appearance No Check_Separation Adjust Eluent Polarity for Better Separation Impure_Product->Check_Separation Yes High_Vacuum Dry Under High Vacuum Wrong_Appearance->High_Vacuum Yes End Achieve Pure Product Wrong_Appearance->End No Deactivate_Silica Use Deactivated Silica (Et3N) Check_Eluent->Deactivate_Silica Deactivate_Silica->End Check_Reaction_Completion Ensure Reaction is Complete by TLC Check_Separation->Check_Reaction_Completion Check_Reaction_Completion->End Triturate_Recrystallize Triturate or Recrystallize High_Vacuum->Triturate_Recrystallize Inert_Atmosphere Handle Under Inert Atmosphere Triturate_Recrystallize->Inert_Atmosphere Inert_Atmosphere->End

Caption: Troubleshooting decision tree for the purification of this compound.

References

Column chromatography protocol for 5-Amino-3-(trifluoromethyl)picolinonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Amino-3-(trifluoromethyl)picolinonitrile using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification by column chromatography?

A1: The chromatographic behavior of this compound is primarily influenced by three functional groups:

  • 5-Amino group: This basic group can interact strongly with acidic silanol groups on the surface of silica gel, potentially leading to peak tailing and poor separation.[1][2]

  • 3-(Trifluoromethyl) group: This strongly electron-withdrawing group affects the overall polarity of the molecule.

  • 2-Picolinonitrile group: The nitrile group and the pyridine ring are polar, contributing to the compound's affinity for the polar stationary phase.

Q2: What is a good starting solvent system for the purification of this compound?

A2: A common starting solvent system for the purification of this compound is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like pentane or hexane.[3][4] A 1:1 mixture of EtOAc:pentane has been successfully used.[3][4]

Q3: Why is my purified compound showing a broad peak or "tailing" on the TLC plate or during column chromatography?

A3: Peak tailing is a common issue when purifying basic compounds like aminopyridines on silica gel.[1][2] It is often caused by the strong interaction of the basic amino group with the acidic silanol groups on the silica surface.[1][2] To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia, can be added to the eluent.[5][6]

Q4: Can I use a solvent system other than ethyl acetate/hexane?

A4: Yes, other solvent systems can be employed. For polar compounds, mixtures of dichloromethane (DCM) and methanol (MeOH) are often effective.[6] Given the polar nature of the target compound, a gradient elution starting with a less polar system and gradually increasing the polarity might be beneficial.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Ethyl acetate (EtOAc), n-pentane (or n-hexane), Dichloromethane (DCM), Methanol (MeOH)

  • Additive (optional): Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, and developing chamber

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in pentane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Start the elution with a low polarity solvent mixture. A published starting point is 1:1 ethyl acetate:pentane.[3][4]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • If the compound is not eluting, gradually increase the polarity of the eluent.

5. Analysis and Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography.
Initial Eluent System Ethyl Acetate / Pentane (or Hexane)A 1:1 ratio has been reported to be effective.[3][4]
Alternative Eluent System Dichloromethane / MethanolUseful for more polar compounds.[6]
Additive for Basic Compounds 0.1-1% Triethylamine (TEA) or Ammonia in the eluentHelps to reduce peak tailing by neutralizing acidic silanol sites on the silica gel.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
Poor separation of the desired compound from impurities The chosen solvent system has poor selectivity.Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). A shallower polarity gradient during elution might also improve resolution.
Significant peak tailing of the product Strong interaction of the basic amino group with acidic silica gel.Add a small amount (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to the eluent to suppress this interaction.[5][6]
The compound appears to be decomposing on the column The compound may be unstable on acidic silica gel.Consider using deactivated silica gel or an alternative stationary phase like basic alumina.[7] Adding a base like triethylamine to the eluent can also help neutralize the silica surface.[6]
Streaking on the TLC plate Sample is too concentrated or insoluble in the eluent.Dilute the sample before spotting on the TLC plate. Ensure the developing solvent system is appropriate for the compound's polarity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_tree start Problem Encountered q1 Is the compound eluting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there peak tailing? a1_yes->q2 sol1 Increase eluent polarity a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Add TEA or NH3 to eluent a2_yes->sol2 q3 Is the separation poor? a2_no->q3 a3_yes Yes q3->a3_yes a3_no Done q3->a3_no sol3 Try alternative solvent system or shallower gradient a3_yes->sol3 sol2->q3

Caption: Troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: Optimizing the Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound, typically prepared by the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine, can stem from several factors.[1][2] The most common issues include incomplete reaction, side product formation, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[3]

  • Reagent Quality: Ensure the purity of your starting materials, particularly the nitro-precursor. Impurities can interfere with the reaction and lead to side products.[3]

  • Temperature Control: The reaction temperature is a critical parameter. While reflux is often used, a systematic screening of temperatures (e.g., 80°C, 100°C, 120°C) may reveal an optimal point for your specific setup.[1][3]

  • Catalyst Activity: If using a catalytic hydrogenation method (e.g., with Raney-Ni), ensure the catalyst is fresh and active. Catalyst poisoning can significantly reduce reaction efficiency.[2][4] For reductions using iron powder, ensure it is finely powdered to maximize surface area.[1]

Q2: I am observing significant impurity formation alongside my desired product. How can I minimize side reactions?

The formation of byproducts is a common challenge. In the context of reducing the nitro group, over-reduction or incomplete reduction can lead to impurities.

Strategies to Enhance Selectivity:

  • Choice of Reducing Agent: The choice of reducing agent and solvent system is crucial. The iron/acetic acid system is reported to be effective and can produce high yields.[1][5] An alternative is catalytic hydrogenation with Raney-Ni.[2]

  • Control of Reaction Conditions: Strongly acidic conditions can sometimes suppress the formation of side products. However, this may also impact the overall yield, so careful optimization is required.[4]

  • Work-up Procedure: A proper work-up is essential to isolate the desired product from reaction residues and byproducts. Washing with a saturated aqueous solution of sodium carbonate (Na2CO3) can help remove acidic impurities.[1] Subsequent purification by column chromatography is often necessary to achieve high purity.[1][6]

Q3: The reaction seems to be proceeding very slowly or not at all. What should I check?

A stalled reaction can be frustrating. Here are some key areas to investigate:

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. For the reduction using iron powder, a significant excess of iron is typically used.[1]

  • Solvent Quality: Ensure your solvents are of the appropriate grade and are anhydrous if the reaction is sensitive to moisture.[7]

  • Activation of Reducing Agent: When using iron, the presence of an acid like acetic acid or a small amount of HCl is often necessary to activate the metal surface.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from reported experimental protocols for the synthesis of this compound via the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine.

ParameterCondition 1Condition 2
Starting Material 2-cyano-3-(trifluoromethyl)-5-nitropyridine2-cyano-3-(trifluoromethyl)-5-nitropyridine
Reducing Agent Iron Powder (Fe)Iron Powder (Fe) & HCl
Solvent System Ethyl Acetate (EtOAc) & Acetic Acid (AcOH)Ethanol (EtOH), Ethyl Acetate (EtOAc) & Water
Reagent Ratio ~4.5 eq. of Fe~5 eq. of Fe
Reaction Temperature Heating (not specified)Reflux
Reaction Time 15 hours12 hours
Reported Yield 91%[1][2][5][6]95%[1]
Purification Column ChromatographyFiltration and Extraction

Experimental Protocols

Protocol 1: Iron in Acetic Acid/Ethyl Acetate [1][2][5]

A mixture of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (0.095 g, 0.44 mmol) and iron powder (0.112 g, 2 mmol) in ethyl acetate (1 ml) and acetic acid (1 ml) is heated for 15 hours. The reaction progress should be monitored by TLC. After completion, the solid particles are removed by filtration through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography (Eluent: EtOAc:pentane, 1:1) to yield the final product.

Protocol 2: Iron/HCl in Ethanol/Ethyl Acetate [1]

To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of EtOH and EtOAc (100 mL), iron powder (22.7 g, 0.40 mol) and HCl (1 mL) are added. The mixture is heated to reflux for 12 hours. After the reaction, the mixture is filtered through diatomite, and the filtrate is concentrated under reduced pressure. The crude product is then taken up in EtOAc and washed with a saturated aqueous Na2CO3 solution. The aqueous phase is extracted with EtOAc, and the combined organic phases are washed with saturated brine, dried over Na2SO4, filtered, and concentrated to give the desired product.

Visualized Workflows and Relationships

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Mix Starting Material, Solvent, and Iron Powder acid Add Acetic Acid / HCl start->acid heat Heat to Reflux acid->heat monitor Monitor by TLC heat->monitor filter Filter through Celite/ Diatomite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (EtOAc, Na2CO3) concentrate->extract purify Column Chromatography extract->purify end Pure 5-Amino-3-(trifluoromethyl) picolinonitrile purify->end

Caption: General experimental workflow for the synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products reagent_issue Reagent/Catalyst Issue start->reagent_issue optimize_time Optimize Reaction Time (TLC) incomplete_rxn->optimize_time optimize_temp Optimize Temperature incomplete_rxn->optimize_temp side_products->optimize_temp change_conditions Modify Solvent/Acid side_products->change_conditions check_purity Check Reagent Purity reagent_issue->check_purity fresh_catalyst Use Fresh Catalyst/Iron reagent_issue->fresh_catalyst

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the reduction of the nitro group of 2-cyano-3-(trifluoromethyl)-5-nitropyridine.[1][2][3][4] This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, or through catalytic hydrogenation with reagents like Raney Nickel.[3]

Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A2: Incomplete conversion of the starting material, 2-cyano-3-(trifluoromethyl)-5-nitropyridine, is a common issue.

  • Insufficient Reducing Agent: Ensure the molar excess of the reducing agent (e.g., iron powder) is adequate. A 5 to 10-fold molar excess relative to the nitro compound is often recommended.

  • Inactive Catalyst: If using catalytic hydrogenation, the catalyst (e.g., Raney Ni) may be deactivated. Use freshly prepared or properly stored catalyst.

  • Low Reaction Temperature: The reduction may require heating to proceed at a reasonable rate. Reactions involving iron powder are often refluxed.[1]

  • Poor Reagent Quality: The quality of reagents, particularly the reducing agent, can significantly impact the reaction outcome. Use high-purity reagents.

Q3: I am observing unexpected impurities in my final product. What are the likely side products and how can I minimize them?

A3: Several side products can form during the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine. The formation of these impurities is often dependent on the reaction conditions.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates. If the reaction is not driven to completion, intermediates such as the corresponding nitroso and hydroxylamino compounds can remain as impurities.

    • Troubleshooting: Increase the reaction time, temperature, or the amount of reducing agent to ensure complete reduction to the amine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the formation of 5-Amino-3-(trifluoromethyl)picolinamide or 5-Amino-3-(trifluoromethyl)picolinic acid .

    • Troubleshooting: Maintain moderate reaction temperatures and carefully control the pH. If using acidic conditions for the reduction, neutralization should be performed promptly during workup.

  • Over-reduction: While less common for aromatic amines, aggressive reducing conditions could potentially affect the trifluoromethyl group, although this is generally a very stable moiety.

  • Formation of Azoxy or Azo Compounds: Condensation reactions between the nitroso and hydroxylamino intermediates can lead to the formation of dimeric impurities such as azoxy or azo compounds.

    • Troubleshooting: Ensuring a sufficient and well-dispersed reducing agent can help to minimize the concentration of these reactive intermediates, thus reducing the likelihood of dimerization.

Q4: How can I purify the final product to remove these side products?

A4: Purification of this compound is typically achieved through column chromatography.[1][2][3][4] A common eluent system is a mixture of ethyl acetate and a non-polar solvent like pentane or hexane.[1][3] Recrystallization from a suitable solvent system can also be an effective purification method.

Data on Potential Side Products

The following table summarizes the common side products, their potential origin, and recommended actions to minimize their formation.

Side Product NameMolecular FormulaPotential OriginRecommended Action
2-Cyano-3-(trifluoromethyl)-5-nitrosopyridineC₇H₂F₃N₃OIncomplete reduction of the nitro group.Increase reaction time, temperature, or amount of reducing agent.
5-Hydroxylamino-3-(trifluoromethyl)picolinonitrileC₇H₅F₃N₄OIncomplete reduction of the nitro group.Increase reaction time, temperature, or amount of reducing agent.
5-Amino-3-(trifluoromethyl)picolinamideC₇H₆F₃N₃OHydrolysis of the nitrile group.Control reaction temperature and pH; prompt workup.
Bis(2-cyano-3-(trifluoromethyl)pyridin-5-yl)diazene oxideC₁₄H₄F₆N₆OCondensation of nitroso and hydroxylamino intermediates.Ensure efficient mixing and sufficient reducing agent.

Experimental Protocols

Synthesis of this compound via Iron Reduction [1][3][4]

  • Reaction Setup: To a solution of 2-cyano-3-(trifluoromethyl)-5-nitropyridine (1.0 eq) in a mixture of ethyl acetate and acetic acid (e.g., 1:1 v/v), add iron powder (5.0 - 10.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-80°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-15 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/pentane, 1:1 v/v) to yield the pure this compound.[1][2][3]

Visualizing the Synthesis and Side Reactions

The following diagram illustrates the synthetic pathway from the nitro precursor to the desired amino product, including the potential side reactions that may occur.

Synthesis_Pathway Start 2-Cyano-3-(trifluoromethyl)- 5-nitropyridine Nitroso Nitroso Intermediate Start->Nitroso Reduction (Fe/H+ or H2/cat.) Amide Picolinamide Side Product Start->Amide Nitrile Hydrolysis (H2O, H+) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Reduction Azoxy Azoxy Dimer Nitroso->Azoxy Condensation Product 5-Amino-3-(trifluoromethyl)- picolinonitrile Hydroxylamino->Product Reduction Hydroxylamino->Azoxy

References

Preventing degradation of 5-Amino-3-(trifluoromethyl)picolinonitrile during reaction or storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Amino-3-(trifluoromethyl)picolinonitrile during reactions and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including exposure to harsh pH conditions (strong acids or bases), presence of strong oxidizing agents, exposure to light (photodegradation), and elevated temperatures. The molecule possesses three key functional groups—an amino group, a nitrile group, and a trifluoromethyl group on a pyridine ring—each susceptible to specific degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize oxidative degradation. The container should be tightly sealed to prevent moisture absorption. For optimal stability, storage at 2-8°C is recommended.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively documented, aminopyridines and trifluoromethyl-substituted aromatic compounds can be susceptible to photodegradation.[3] Therefore, it is best practice to protect the compound from light during storage and handling to prevent potential degradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Reactions with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.

Issue 1: Unexpected side products observed during a reaction.

  • Question: I am performing a reaction with this compound and observing unexpected peaks in my LC-MS/NMR analysis. What could be the cause?

  • Answer: Unexpected side products can arise from the degradation of your starting material. Consider the following possibilities:

    • Hydrolysis of the Nitrile Group: If your reaction is conducted in the presence of water and acidic or basic catalysts, the nitrile group can hydrolyze. This typically proceeds first to the corresponding picolinamide and then to 5-amino-3-(trifluoromethyl)picolinic acid.

    • Reaction of the Amino Group: If your reaction conditions involve reagents like nitrous acid (often generated in situ from nitrites and acid), the primary amino group can be converted to a diazonium salt. While aromatic diazonium salts can be relatively stable at low temperatures, they are highly reactive intermediates that can lead to a variety of products.

    • Oxidation: The amino group and the pyridine ring are susceptible to oxidation. If oxidizing agents are present, or if the reaction is exposed to air for extended periods at elevated temperatures, you may observe oxidized byproducts.

Issue 2: Low yield or incomplete reaction.

  • Question: My reaction is not going to completion, and I suspect my starting material has degraded. How can I check for this?

  • Answer: To assess the purity of your this compound before starting a reaction, you can use the following analytical techniques:

    • NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to check the structural integrity of the molecule.

    • LC-MS: Liquid chromatography-mass spectrometry can help identify the presence of impurities or degradation products.

    • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

Issue 3: Discoloration of the compound during storage.

  • Question: My solid this compound has turned from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

  • Answer: Discoloration is often an indicator of degradation, possibly due to oxidation or photodegradation. While a slight change in color may not significantly impact the outcome of all reactions, it is advisable to re-analyze the purity of the compound before use. For sensitive applications, using a fresh or purified batch is recommended.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Conditions to Avoid

Degradation PathwayFunctional Group InvolvedConditions to AvoidPotential Degradation Products
Hydrolysis Nitrile (-CN)Strong acids, strong bases, prolonged exposure to moisture5-Amino-3-(trifluoromethyl)picolinamide, 5-Amino-3-(trifluoromethyl)picolinic acid
Diazotization Amino (-NH₂)Nitrous acid (or sources of nitrosonium ions like NaNO₂ in acidic conditions)2-Cyano-3-(trifluoromethyl)pyridine-5-diazonium salt (and subsequent products)
Oxidation Amino (-NH₂) and Pyridine RingStrong oxidizing agents (e.g., H₂O₂, KMnO₄), prolonged exposure to air at high temperaturesVarious oxidized species, potentially N-oxides or ring-opened products
Photodegradation Entire MoleculeDirect exposure to UV or high-intensity lightComplex mixture of photoproducts

Experimental Protocols

Protocol 1: General Handling and Storage Procedure

  • Receiving and Inspection: Upon receiving this compound, inspect the container for any damage. Note the initial color and appearance of the compound.

  • Storage: Store the container in a refrigerator at 2-8°C, away from light and sources of ignition. If the compound is to be stored for an extended period, consider placing it inside a desiccator with an inert atmosphere.

  • Dispensing: When dispensing the compound, work in a well-ventilated area or a fume hood. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and weighing boats.

  • Resealing: After dispensing, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.

Protocol 2: Forced Degradation Study (Illustrative Example)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[3][4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

  • Basic Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or a slightly elevated temperature for a specified time.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution in a photostable container to a light source with a defined output (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.

  • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a specified time.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all the stressed samples, along with a control sample (untreated stock solution), by a stability-indicating analytical method, such as HPLC with a photodiode array detector or LC-MS, to determine the percentage of degradation and identify the degradation products.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation Diazotization Diazotization This compound->Diazotization HONO 5-Amino-3-(trifluoromethyl)picolinamide 5-Amino-3-(trifluoromethyl)picolinamide Hydrolysis (Acid/Base)->5-Amino-3-(trifluoromethyl)picolinamide N-Oxides & Ring-Opened Products N-Oxides & Ring-Opened Products Oxidation->N-Oxides & Ring-Opened Products Complex Mixture of Photoproducts Complex Mixture of Photoproducts Photodegradation->Complex Mixture of Photoproducts Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt 5-Amino-3-(trifluoromethyl)picolinic acid 5-Amino-3-(trifluoromethyl)picolinic acid 5-Amino-3-(trifluoromethyl)picolinamide->5-Amino-3-(trifluoromethyl)picolinic acid H₂O, H⁺/OH⁻

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_reaction Reaction Monitoring Receive Receive Store Store Receive->Store Inspect Dispense Dispense Store->Dispense Cool, Dry, Dark Purity Check Purity Check Dispense->Purity Check Reaction Reaction Purity Check->Reaction NMR, LC-MS Analysis Analysis Reaction->Analysis Monitor Progress

Caption: Recommended workflow for handling and using the compound.

References

Improving the solubility of 5-Amino-3-(trifluoromethyl)picolinonitrile for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Amino-3-(trifluoromethyl)picolinonitrile for reactions.

Solubility Profile

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the solubility of similar compounds, such as 4-aminopyridine, good starting points are polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as polar protic solvents like ethanol and methanol.

Q2: How does pH affect the solubility of this compound?

A2: The amino group on the picolinonitrile ring is basic and can be protonated under acidic conditions to form a more soluble salt. Therefore, decreasing the pH of aqueous or protic solvent systems is expected to significantly increase the solubility of this compound.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent is a common and effective strategy. A small amount of a solvent in which the compound is highly soluble (e.g., DMSO or DMF) can be added to a solvent in which it is poorly soluble (e.g., water or toluene) to enhance overall solubility.

Q4: What should I do if the compound precipitates out of solution during my reaction?

A4: Precipitate formation during a reaction can be due to a change in temperature, solvent composition, or the formation of a less soluble product. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

This guide provides a step-by-step approach to address common solubility challenges encountered with this compound.

Initial Dissolution Fails

If this compound does not dissolve in the chosen solvent at the desired concentration, follow this workflow:

start Initial Dissolution Fails increase_temp Increase Temperature (e.g., to 40-60°C) start->increase_temp Gentle Heating sonicate Apply Sonication increase_temp->sonicate If still insoluble success Compound Dissolves increase_temp->success Success change_solvent Try a Different Solvent (See Table 1) sonicate->change_solvent If still insoluble sonicate->success Success ph_adjust Adjust pH (for protic solvents) change_solvent->ph_adjust If still insoluble change_solvent->success Success co_solvent Use a Co-solvent System ph_adjust->co_solvent If still insoluble ph_adjust->success Success co_solvent->success Success fail Consult Further Resources co_solvent->fail If still insoluble

Caption: Troubleshooting workflow for initial dissolution failure.

Precipitation During Reaction

If the compound precipitates out of solution during the course of a reaction, consider the following:

start Precipitation During Reaction check_temp Check Reaction Temperature (Has it cooled?) start->check_temp check_reagents Consider Reagent Addition (Did a new reagent change solvent polarity?) start->check_reagents check_product Consider Product Solubility (Is the product less soluble?) start->check_product increase_temp Gently Warm the Reaction Mixture check_temp->increase_temp If temperature dropped add_solvent Add More of the Primary Solvent or a Co-solvent check_reagents->add_solvent If polarity changed check_product->add_solvent If product is precipitating

Caption: Troubleshooting workflow for in-reaction precipitation.

Experimental Protocols

Protocol 1: Determining Solubility in Organic Solvents

This protocol outlines a method to determine the approximate solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (see Table 1)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Graduated pipettes or syringes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.

  • Cap the vial and stir or vortex the mixture vigorously for 2-5 minutes at room temperature.

  • Observe if the solid has completely dissolved.

  • If the solid has dissolved, add another weighed amount of the compound (e.g., 10 mg) and repeat step 3.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3.

  • Continue this process until a saturated solution is obtained (i.e., a small amount of solid remains undissolved after vigorous mixing).

  • Calculate the approximate solubility in mg/mL or g/L.

  • Repeat for each solvent of interest.

Table 1: Suggested Solvents for Solubility Screening

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMF, NMP, AcetonitrileLikely to have good to excellent solubility.
Polar Protic Methanol, Ethanol, IsopropanolLikely to have moderate to good solubility.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMay have limited to moderate solubility.
Halogenated Dichloromethane (DCM), ChloroformMay have limited solubility.
Aromatic Toluene, XylenesLikely to have poor solubility.
Non-polar Hexanes, HeptaneLikely to be insoluble.
Protocol 2: Improving Solubility with pH Adjustment

This protocol describes how to increase the solubility of this compound in protic solvents by adjusting the pH.

Materials:

  • This compound

  • Protic solvent (e.g., water, ethanol, or a water/ethanol mixture)

  • Dilute acidic solution (e.g., 1 M HCl in water or ethanol)

  • pH meter or pH paper

  • Stirring plate and stir bar

Procedure:

  • Suspend this compound in the chosen protic solvent at the desired concentration.

  • While stirring, slowly add the dilute acidic solution dropwise.

  • Monitor the pH of the solution.

  • Observe the dissolution of the solid as the pH decreases.

  • Continue adding the acidic solution until the compound is fully dissolved.

  • Note the pH at which complete dissolution occurs.

  • Caution: Ensure that the acidic conditions are compatible with your intended reaction and will not cause degradation of the starting material or other reagents.

start Suspend Compound in Protic Solvent add_acid Add Dilute Acid Dropwise start->add_acid stir Stir Continuously add_acid->stir monitor_ph Monitor pH stir->monitor_ph observe Observe for Dissolution monitor_ph->observe observe->add_acid Solid Remains dissolved Compound Fully Dissolved observe->dissolved Solid Dissolves

Caption: Workflow for pH adjustment to improve solubility.

Protocol 3: Improving Solubility with a Co-solvent System

This protocol provides a general method for using a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Primary solvent (in which the compound is poorly soluble)

  • Co-solvent (in which the compound is highly soluble, e.g., DMSO or DMF)

  • Stirring plate and stir bar

Procedure:

  • To the solid this compound, add a small amount of the co-solvent (e.g., 1-5% of the total final volume).

  • Stir until the compound is fully dissolved in the co-solvent.

  • Slowly add the primary solvent to the solution while stirring vigorously.

  • If the solution remains clear, continue adding the primary solvent until the desired final concentration and volume are reached.

  • If the solution becomes cloudy or a precipitate forms, add a small amount more of the co-solvent until the solution becomes clear again.

  • Note: The final ratio of co-solvent to primary solvent should be optimized to maintain solubility while minimizing the potential impact of the co-solvent on the reaction.

Table 2: Example Co-solvent Systems

Primary SolventCo-solventTypical Starting Ratio (v/v)Notes
WaterDMSO99:1 to 95:5Common for biological assays.
TolueneDMF98:2 to 90:10Can improve solubility for reactions in non-polar aromatic solvents.
EthanolNMP95:5 to 80:20Can enhance solubility in less polar alcohol solvents.
AcetonitrileDMSO98:2 to 90:10Useful for reactions where acetonitrile is the primary reaction medium.

References

Technical Support Center: TLC Monitoring of 5-Amino-3-(trifluoromethyl)picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile using thin-layer chromatography (TLC).

Troubleshooting and FAQs

This section addresses common issues encountered during the TLC monitoring of this synthesis reaction.

Q1: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample before spotting it on the TLC plate.[1][2][3]

  • Compound Acidity/Basicity: The product, this compound, has an amino group, which is basic. Basic compounds can interact with the slightly acidic silica gel on the TLC plate, causing streaking.[4] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-2.0% triethylamine or a few drops of ammonia in methanol.[1][4]

  • High Polarity of the Compound: Very polar compounds may streak. While this is less likely to be the primary issue with the product in standard solvent systems, adjusting the polarity of the mobile phase can help.[1]

  • Decomposition on Silica: Some compounds are unstable on silica gel.[5] If you suspect your compound is degrading, you can try using a different stationary phase, like alumina plates, or neutralize the silica plate by adding a base to the eluent.[4]

Q2: My spots are not moving from the baseline (Rf value is too low). What should I do?

A: If your spots remain on the baseline, it indicates that the solvent system (mobile phase) is not polar enough to move the compounds up the plate.[1] To increase the Rf value, you need to increase the polarity of your eluent. You can achieve this by increasing the proportion of the more polar solvent in your solvent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Q3: My spots are running at the solvent front (Rf value is too high). How can I resolve this?

A: When spots travel with the solvent front, the mobile phase is too polar.[1] This results in poor separation as all components of the reaction mixture will have high Rf values. To resolve this, you need to decrease the polarity of your eluent. This can be done by increasing the proportion of the less polar solvent in your mixture (e.g., increasing the amount of hexane in a hexane/ethyl acetate system).

Q4: I can't see any spots on my TLC plate after development. What are the possible reasons?

A: Several factors could lead to the absence of visible spots:

  • Non-UV Active Compounds: Your starting material or product may not be UV-active. While aromatic rings and conjugated systems usually are, it's worth trying an alternative visualization method.[1][3]

  • Sample is Too Dilute: The concentration of your spotted sample may be too low. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][3]

  • Compound Volatility: The compound may have evaporated from the plate. This is less likely for this specific compound under normal conditions but can be a factor if the plate is heated excessively for visualization.[1]

  • Incorrect Visualization Method: Ensure you are using an appropriate visualization technique. For this compound, UV light at 254 nm should be effective due to the aromatic ring. If that fails, consider using a chemical stain like potassium permanganate or iodine.

Q5: The starting material and product spots are very close together. How can I improve the separation?

A: Poor separation between the reactant and product can be addressed by:

  • Changing the Solvent System: Experiment with different solvent ratios to find the optimal polarity that maximizes the difference in Rf values.

  • Trying a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a completely different solvent mixture. For example, you could try dichloromethane/methanol or toluene/ethyl acetate systems.

  • Using a Co-spot: A co-spot, where you apply both the starting material and the reaction mixture at the same point, can help to confirm if the reaction is complete. If you see two distinct spots, the reaction is not yet finished.

Experimental Protocols

TLC Monitoring of the Reduction of 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine

This protocol is for monitoring the synthesis of this compound from its nitro precursor.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Reaction mixture

  • Starting material (for reference)

  • Eluent (mobile phase)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Eluent: Prepare a suitable solvent system. A good starting point is a mixture of ethyl acetate and a less polar solvent like pentane or hexane. Based on literature for purification, a 1:1 mixture of ethyl acetate and pentane can be a good starting point for TLC development.[6][7]

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel.

  • Spot the Plate:

    • Using a capillary tube, take a small sample of the starting material solution and spot it on the baseline.

    • Using a clean capillary tube, take a small sample of the reaction mixture and spot it next to the starting material spot.

    • It is also good practice to have a "co-spot" where you spot the starting material and the reaction mixture on the same point to aid in identification.

  • Develop the Plate: Place a small amount of the eluent in the developing chamber, ensuring the solvent level is below the baseline on the TLC plate.[8] Place the spotted TLC plate into the chamber and cover it. Allow the solvent to run up the plate by capillary action until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates the progress of the reaction.

Data Presentation

CompoundExpected Rf Range*Recommended Solvent System (v/v)
2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting Material)0.6 - 0.8Ethyl Acetate / Hexane (1:1)
This compound (Product)0.2 - 0.4Ethyl Acetate / Hexane (1:1)

*Rf values are approximate and can vary depending on the specific conditions (temperature, humidity, plate manufacturer, etc.).

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_eluent Prepare Eluent spot_plate Spot Plate (SM, RXN, Co-spot) prep_eluent->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV 254nm) dry_plate->visualize interpret Interpret Results visualize->interpret

Caption: Experimental workflow for TLC monitoring.

Troubleshooting_Tree start TLC Issue? streaking Streaking Spots? start->streaking no_movement Spots at Baseline? start->no_movement at_front Spots at Solvent Front? start->at_front no_spots No Visible Spots? start->no_spots streaking->no_movement No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes no_movement->at_front No sol_no_movement Increase Eluent Polarity no_movement->sol_no_movement Yes at_front->no_spots No sol_at_front Decrease Eluent Polarity at_front->sol_at_front Yes sol_no_spots1 Use Alternative Visualization (e.g., Stain) no_spots->sol_no_spots1 Yes sol_streaking2 Add Base to Eluent (e.g., Triethylamine) sol_streaking1->sol_streaking2 Still Streaking? sol_no_spots2 Concentrate Sample sol_no_spots1->sol_no_spots2 Still No Spots?

Caption: Troubleshooting decision tree for common TLC issues.

References

Effective workup procedures for 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and workup of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently reported method is the reduction of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile.[1] This reaction typically utilizes reducing agents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[2]

Q2: What are the typical solvents used for this synthesis and workup?

A2: A mixture of ethyl acetate and acetic acid is commonly used for the reaction.[2][3] For the workup, ethyl acetate is the preferred solvent for extraction.[2]

Q3: What purification methods are recommended for the final product?

A3: Column chromatography is the most common method for purifying this compound.[2][4][5] A typical eluent system is a mixture of ethyl acetate and pentane or hexane.[2][4][5]

Q4: What are the key safety precautions to consider when handling this compound?

A4: While extensive safety data is not available, similar picolinonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Troubleshooting Guide

Problem 1: Incomplete reaction or low yield.

  • Question: My TLC analysis indicates the presence of a significant amount of starting material (5-Nitro-3-trifluoromethylpyridine-2-carbonitrile) even after the recommended reaction time. What could be the issue?

  • Answer:

    • Insufficient Reducing Agent: Ensure that an adequate excess of the reducing agent (e.g., iron powder) is used. The stoichiometry often requires multiple equivalents.

    • Inadequate Agitation: For heterogeneous reactions involving solid iron, vigorous stirring is crucial to ensure proper mixing and surface contact.

    • Low Reaction Temperature: The reduction is often conducted at elevated temperatures (e.g., reflux).[2] Ensure the reaction mixture reaches and maintains the target temperature.

    • Deactivated Iron: The surface of the iron powder may be oxidized. Consider activating the iron powder by washing it with a dilute acid solution before use.

Problem 2: Difficulty filtering the reaction mixture.

  • Question: The filtration after the reaction is very slow, and the filter cake seems to be clogging the filter paper. What can I do?

  • Answer:

    • Use of a Filter Aid: Using a pad of Celite or diatomaceous earth for filtration is highly recommended.[2][5] This prevents fine iron particles from clogging the filter paper.

    • Dilution: Diluting the reaction mixture with more of the reaction solvent (e.g., ethyl acetate) before filtration can help to reduce the viscosity and improve the flow rate.

    • Proper Quenching: Ensure the reaction is properly quenched and neutralized before filtration, as acidic conditions can sometimes lead to the formation of fine precipitates.

Problem 3: Emulsion formation during aqueous workup.

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the extraction process. How can I break it?

  • Answer:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break up the emulsion.

    • Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.

Problem 4: Product is an oil or fails to crystallize.

  • Question: After concentrating the organic phase, I am left with a dark oil instead of the expected solid product. How can I induce crystallization?

  • Answer:

    • Solvent Trituration: Try adding a non-polar solvent in which the product has low solubility (e.g., hexane or pentane) and scratching the inside of the flask with a glass rod to induce crystallization.

    • Seed Crystals: If available, adding a small seed crystal of the pure product can initiate crystallization.

    • Purification by Column Chromatography: If crystallization is unsuccessful, the oil should be purified by column chromatography to isolate the pure product.[2][4]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₇H₄F₃N₃[4]
Molecular Weight187.12 g/mol [4]
Typical Yield91-95%[2]
Physical FormWhite to Yellow to Gray to Brown Solid
Purity (by HPLC)Up to 99.88%[7]
Eluent for Column ChromatographyEthyl Acetate:Pentane (1:1)[2][4]

Experimental Protocols

Detailed Workup Procedure for the Reduction of 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile with Iron

  • Filtration: After the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature. Prepare a Buchner funnel with a piece of filter paper and a 1-2 cm pad of Celite or diatomaceous earth. Wet the Celite pad with ethyl acetate. Filter the reaction mixture through the Celite pad to remove the iron powder and other insoluble materials.[2][5]

  • Washing: Wash the filter cake with additional ethyl acetate to ensure all the product is collected.

  • Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Extraction: To the crude residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.[2] Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).

  • Washing the Organic Phase: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine).[2]

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or pentane).[2][4]

Visualizations

ReactionPathway Start 5-Nitro-3-(trifluoromethyl)picolinonitrile Reagents Fe, Acetic Acid Ethyl Acetate, Reflux Start->Reagents Reduction Product This compound Reagents->Product

Caption: Synthesis of this compound.

TroubleshootingWorkup Start Workup Start Filtration Filtration Issue? Start->Filtration Emulsion Emulsion during Extraction? Filtration->Emulsion No FilterSolution Use Celite Dilute Mixture Filtration->FilterSolution Yes OilyProduct Product is an Oil? Emulsion->OilyProduct No EmulsionSolution Add Brine Filter through Celite Emulsion->EmulsionSolution Yes Purification Column Chromatography OilyProduct->Purification No OilySolution Triturate with Hexane Use Seed Crystal OilyProduct->OilySolution Yes End Pure Product Purification->End FilterSolution->Emulsion EmulsionSolution->OilyProduct OilySolution->Purification

Caption: Troubleshooting flowchart for workup procedures.

References

Technical Support Center: Production of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Amino-3-(trifluoromethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently reported method is the reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile using a reducing agent such as iron powder in an acidic solvent mixture, like ethyl acetate and acetic acid.[1][2][3] This method is known for its relatively high yields, often in the range of 91-95% on a lab scale.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The reduction of nitro aromatic compounds is a highly exothermic reaction. On a large scale, improper heat management can lead to a runaway reaction. Additionally, the starting material, a nitro compound, can be thermally sensitive, and its stability might be affected by impurities. Therefore, thorough thermal safety studies are crucial before attempting a large-scale reaction.

Q3: Are there alternative reducing agents to iron powder?

A3: Yes, other reducing agents like tin(II) chloride or catalytic hydrogenation (e.g., using a palladium catalyst) can be used for the reduction of nitroarenes. However, iron is often preferred due to its lower cost and environmental considerations. Each method has its own set of challenges for scale-up, including catalyst poisoning or the removal of metal byproducts.

Q4: What are the typical solvents used in this synthesis?

A4: A mixture of ethyl acetate and acetic acid is commonly used.[1] Ethanol and water have also been reported as part of the solvent system. The choice of solvent can impact reaction rate, solubility of reactants and products, and the ease of work-up.

Q5: What is a typical purity for commercially available this compound?

A5: Commercially available this compound is often supplied with a purity of 97% to 99%.[4][5] For pharmaceutical applications, a higher purity of ≥98.0% is often required, with low moisture content (≤0.5%) to prevent side reactions in subsequent steps.[6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of the product during work-up. - Inefficient extraction.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. While reflux is often used, a lower, more controlled temperature might be necessary for scale-up. - Ensure the work-up is performed promptly and at a controlled temperature. - Perform multiple extractions with an appropriate solvent to maximize product recovery.
Product is a dark oil or tar instead of a solid - Presence of impurities. - Residual solvent.- Purify the crude product using column chromatography or recrystallization. - Ensure all solvents are thoroughly removed under reduced pressure.
Difficulty filtering the reaction mixture after using iron - Formation of a fine, gelatinous iron oxide sludge.- Use a filter aid such as Celite to improve filtration. - Consider quenching the reaction with a base to precipitate iron salts in a more granular form. - For large-scale operations, centrifugation followed by decantation might be a more viable option than filtration.
Inconsistent batch-to-batch yields - Variation in the quality of starting materials. - Poor temperature control. - Inconsistent stirring speed affecting mass transfer.- Use starting materials with consistent and specified purity. - Implement precise temperature control, especially during the initial exothermic phase. - Ensure consistent and efficient agitation throughout the reaction.
Presence of unknown impurities in the final product - Side reactions due to overheating. - Incomplete reduction leading to nitroso or hydroxylamine intermediates. - Reaction with solvents or reagents.- Perform a thorough impurity profile analysis using techniques like LC-MS to identify the impurities. - Improve temperature control to minimize side reactions. - Ensure sufficient reducing agent and reaction time to achieve complete reduction. - Consider the stability of the product in the chosen solvents and work-up conditions.

Experimental Protocols

Synthesis of this compound

This protocol is a representative lab-scale procedure. Scale-up requires careful consideration of heat management and reagent addition rates.

Materials:

  • 5-Nitro-3-(trifluoromethyl)picolinonitrile

  • Iron powder

  • Ethyl acetate

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of 5-Nitro-3-(trifluoromethyl)picolinonitrile (1 equivalent) in a mixture of ethyl acetate and glacial acetic acid, add iron powder (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data Summary

ParameterLaboratory ScaleScale-Up Considerations
Yield 91-95%[1]Yields may decrease on scale-up due to mass and heat transfer limitations. Optimization of reaction conditions is critical.
Reaction Time 12-15 hours[1]May need to be adjusted based on the efficiency of heating and mixing at a larger scale.
Reagent Ratio (Iron:Nitro Compound) 3-5 equivalentsA slight excess of iron is typically used to ensure complete conversion. The optimal ratio should be determined for the specific scale.
Temperature RefluxPrecise temperature control is crucial to prevent runaway reactions. A lower, controlled temperature with a longer reaction time might be safer for large-scale production.
Purity (after purification) >98%Industrial-scale purification methods like crystallization or distillation may be required to achieve high purity consistently.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound Start 5-Nitro-3-(trifluoromethyl)picolinonitrile Reagents Fe, Acetic Acid Ethyl Acetate, Heat Start->Reagents Product This compound Reagents->Product

Caption: A simplified diagram illustrating the one-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/HPLC analysis) Start->Check_Completion Optimize_Temp Optimize Reaction Temperature Check_Completion->Optimize_Temp No Check_Workup Was the work-up efficient? (Extraction, etc.) Check_Completion->Check_Workup Yes End Yield Improved Optimize_Temp->End Improve_Extraction Improve Extraction Protocol (e.g., more extractions) Check_Workup->Improve_Extraction No Check_Purity Is the starting material pure? Check_Workup->Check_Purity Yes Improve_Extraction->End Purify_SM Purify or source higher purity starting material Check_Purity->Purify_SM No Check_Purity->End Yes Purify_SM->End

Caption: A logical workflow to diagnose and address the issue of low product yield.

References

Technical Support Center: Recrystallization of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-3-(trifluoromethyl)picolinonitrile by recrystallization.

Troubleshooting and FAQs

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is a brown solid. How do I select an appropriate recrystallization solvent?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given the structure of this compound, which contains a polar amino group and a nitrile group, as well as a less polar trifluoromethyl group and pyridine ring, a solvent of intermediate polarity is often a good starting point. A systematic approach to solvent selection is recommended.

Solvent Selection Guide for this compound

Solvent ClassExample SolventsPredicted Solubility ProfileRecommendation
Polar Protic Water, Ethanol, Methanol, IsopropanolMay be too soluble at room temperature, especially in alcohols. Water is unlikely to be a good single solvent.Consider a mixed solvent system, such as Ethanol/Water or Isopropanol/Water.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Good potential candidates. Likely to show a significant difference in solubility between hot and cold conditions.Start with small-scale trials of Ethyl Acetate and Acetone.
Non-Polar Hexane, Heptane, TolueneLikely to have low solubility even at elevated temperatures.Primarily useful as an anti-solvent in a mixed solvent system (e.g., Ethyl Acetate/Hexane).
Chlorinated Dichloromethane (DCM)Often dissolves compounds at room temperature, making it less ideal for recrystallization.Generally not a first choice for recrystallization due to high room temperature solubility.

Q2: I've chosen a solvent, but my compound won't fully dissolve, even when heating.

A2: This indicates one of two possibilities: either you have not added enough solvent, or your crude product contains insoluble impurities.

  • Action 1: Add More Solvent. Add small portions of the hot solvent to the mixture and continue to heat. If the solid gradually dissolves, you likely just needed more solvent.

  • Action 2: Perform a Hot Filtration. If a portion of the solid material refuses to dissolve even with the addition of more hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

Q3: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[1][2][3][4][5] This can be due to a high concentration of impurities lowering the melting point or cooling the solution too rapidly.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[1]

  • Solution 2: Modify the Solvent System. If using a single solvent, try adding a small amount of a co-solvent in which the compound is more soluble. If using a mixed solvent system, add a little more of the "good" solvent.

  • Solution 3: Slow Cooling. Ensure the solution cools as slowly as possible. Insulating the flask can help. Rapid cooling often leads to oiling out.[6]

Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A4: A supersaturated solution may require intervention to initiate crystal formation.[7][8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the cooled solution. A "seed crystal" provides a template for further crystallization.[8][9]

  • Reduce the Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]

  • Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of your compound.[9]

Q5: My recrystallization yielded very few crystals. How can I improve the recovery?

A5: Low recovery can be caused by several factors.

  • Too Much Solvent: Using the minimum amount of hot solvent to dissolve the crude product is key. Excess solvent will keep more of your product dissolved at low temperatures.[7]

  • Premature Crystallization: If crystals formed during a hot filtration step, you lost product. To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.

  • Incomplete Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound

  • Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., ethanol) in which the compound is soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) in which the compound is insoluble, dropwise, until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using the mixed solvent (in the same ratio) for washing.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool_solution Slowly Cool to Room Temperature insoluble_check->cool_solution No hot_filtration->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the single-solvent recrystallization process.

Troubleshooting_Workflow cluster_actions Troubleshooting Steps start Cooled Solution crystal_check Crystals Formed? start->crystal_check success Proceed to Filtration crystal_check->success Yes no_crystals No Crystals crystal_check->no_crystals No scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal scratch->seed concentrate Reduce Solvent Volume seed->concentrate cool_further Cool to Lower Temp concentrate->cool_further cool_further->crystal_check Re-evaluate

Caption: Decision-making workflow for inducing crystallization.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra: 5-Amino-3-(trifluoromethyl)picolinonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the nuclear magnetic resonance (NMR) characteristics of 5-Amino-3-(trifluoromethyl)picolinonitrile and its structural analog, 4-Aminopicolinonitrile. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, supported by detailed experimental protocols and data visualization to aid in structural elucidation and characterization.

This technical guide presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and a structurally related compound, 4-Aminopicolinonitrile. The objective is to provide a clear and concise reference for the identification and differentiation of these compounds, which are of interest in medicinal chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for both compounds are summarized in the tables below. This data was obtained from predicted spectra for this compound and experimental data for 4-Aminopicolinonitrile.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (Predicted)CDCl₃8.22d2.4H-6
7.20d2.4H-4
4-Aminopicolinonitrile (Experimental)DMSO-d₆8.08d5.76H-6
6.94d2.34H-3
6.68dd5.76, 2.37H-5
6.59s--NH₂

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound (Predicted)CDCl₃~140-CF₃
~125-130-CN
4-Aminopicolinonitrile (Experimental)DMSO-d₆153.2C-4
151.8C-6
131.9C-2
117.8-CN
110.1C-5
107.9C-3

Experimental Protocol

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Data Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Discussion of Spectral Features

This compound: The predicted ¹H NMR spectrum shows two doublets in the aromatic region, characteristic of two protons on the pyridine ring. The electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of nearby protons and carbons. The predicted chemical shifts for the nitrile and trifluoromethyl carbons are in the expected regions for these functional groups.

4-Aminopicolinonitrile: The experimental ¹H NMR spectrum of 4-Aminopicolinonitrile displays a more complex splitting pattern in the aromatic region due to the presence of three protons on the pyridine ring, showing a doublet, a doublet of doublets, and another doublet. The amino group protons appear as a singlet. The ¹³C NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule, with the nitrile carbon appearing at 117.8 ppm.

The comparison of the NMR data highlights the significant impact of the substituent pattern on the pyridine ring. The presence of the trifluoromethyl group at the 3-position in this compound deshields the adjacent protons and carbons, leading to downfield shifts compared to the unsubstituted analog. The number and splitting patterns of the aromatic signals provide a clear distinction between the two compounds. This guide serves as a valuable resource for the unambiguous identification and characterization of these and similar substituted picolinonitriles.

High-Resolution Mass Spectrometry (HRMS) Analysis of 5-Amino-3-(trifluoromethyl)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of 5-Amino-3-(trifluoromethyl)picolinonitrile against other analytical techniques. It includes supporting experimental data, detailed methodologies, and visual representations of analytical workflows to aid in the selection of the most appropriate analytical strategy for this compound.

Executive Summary

This compound is a heterocyclic organic compound with potential applications as a pharmaceutical intermediate.[1][2] Its chemical structure, featuring an amino group, a trifluoromethyl group, and a picolinonitrile backbone, presents unique analytical challenges and opportunities.[1] High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy and sensitivity for the determination of its elemental composition and for structural elucidation. This guide will delve into the specifics of HRMS analysis and provide a comparative overview with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the HRMS and predicted NMR analysis of this compound.

ParameterHRMSPredicted ¹H NMR
Molecular Formula C₇H₄F₃N₃-
Calculated [M+H]⁺ (m/z) 188.0430-
Observed [M+H]⁺ (m/z) 188.0432-
Chemical Shifts (δ) -7.20 (d, J = 2.4 Hz, 1H), 8.22 (d, J = 2.4 Hz, 1H)
Instrumentation Electrospray Ionization (ESI)400 MHz Spectrometer (in CDCl₃)

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful technique for the precise mass determination of molecules, enabling the confident assignment of elemental compositions. For this compound, HRMS provides an accurate mass measurement that can confirm its identity and purity.

Experimental Protocol: HRMS Analysis

A generalized experimental protocol for the HRMS analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system is outlined below. This protocol is based on established methods for the analysis of aromatic amines and pyridine derivatives.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards of desired concentrations (e.g., 1 µg/mL).

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry:

  • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Sheath Gas Flow: 35 arbitrary units.

  • Auxiliary Gas Flow: 10 arbitrary units.

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan mode.

Fragmentation Pattern

Comparison with Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For this compound, ¹H and ¹³C NMR would provide information about the number and connectivity of hydrogen and carbon atoms, respectively. ¹⁹F NMR would be particularly useful for confirming the presence and environment of the trifluoromethyl group.

Predicted ¹H NMR Data: A predicted ¹H NMR spectrum for this compound in CDCl₃ shows two doublets at approximately δ 7.20 and δ 8.22, each with a coupling constant (J) of 2.4 Hz, corresponding to the two protons on the pyridine ring.[3]

Comparison Summary:

FeatureHRMSNMR
Primary Information Elemental Composition, Molecular WeightChemical Structure, Connectivity
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Requirement Small (micrograms)Larger (milligrams)
Analysis Time Fast (minutes)Slower (minutes to hours)
Quantitative Capability Excellent with appropriate standardsGood with appropriate standards
Structural Isomer Differentiation Limited without fragmentationExcellent

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the HRMS analysis of this compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing A Weighing B Dissolution A->B C Dilution B->C D LC Separation C->D E ESI Ionization D->E F HRMS Detection E->F G Mass Extraction F->G H Formula Determination G->H I Data Reporting H->I

A typical workflow for LC-HRMS analysis.

Potential Signaling Pathway Involvement

While direct evidence for the biological targets of this compound is limited, compounds with a similar chemical scaffold have been identified as inhibitors of Checkpoint Kinase 1 (CHK1).[4] CHK1 is a crucial component of the DNA damage response pathway. The following diagram illustrates a simplified representation of the CHK1 signaling pathway, a potential area of investigation for this compound.

CHK1_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits CDK_Cyclin CDK/Cyclin CDC25->CDK_Cyclin activates Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibitor This compound (Potential Inhibitor) Inhibitor->CHK1 potential inhibition

Potential involvement in the CHK1 signaling pathway.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the definitive characterization of this compound. Its high mass accuracy and sensitivity allow for unambiguous elemental composition determination and quantification at low levels. While other techniques like NMR provide complementary structural information, HRMS excels in providing rapid and precise molecular weight data, which is critical in drug discovery and development for identity confirmation and purity assessment. Further research into the biological activity of this compound is warranted to explore its potential as a modulator of signaling pathways such as the one involving CHK1.

References

Comparing the reactivity of 5-Amino-3-(trifluoromethyl)picolinonitrile with other picolinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted picolinonitriles serve as versatile building blocks for the synthesis of complex molecular architectures. Among these, 5-Amino-3-(trifluoromethyl)picolinonitrile stands out due to the unique interplay of its substituent groups. This guide provides an objective comparison of the reactivity of this compound with other picolinonitriles, supported by established principles of organic chemistry and representative experimental data.

Understanding the Reactivity Profile

The reactivity of this compound is primarily governed by the electronic effects of the amino (-NH2), trifluoromethyl (-CF3), and nitrile (-CN) groups on the pyridine ring.

  • Amino Group (-NH2): Located at the 5-position, the amino group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 4, and 6). This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack and can influence the regioselectivity of certain reactions.

  • Trifluoromethyl Group (-CF3): Positioned at the 3-position, the trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (inductive effect).[1][2] This effect significantly decreases the electron density of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.

  • Nitrile Group (-CN): The nitrile group at the 2-position is also an electron-withdrawing group and a key functional handle for various transformations.

The simultaneous presence of a strong EDG and a strong EWG creates a "push-pull" electronic environment within the molecule, leading to a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Comparative Reactivity Data

To illustrate the distinct reactivity of this compound, the following tables present a comparative summary of its expected performance in key chemical transformations against other relevant picolinonitriles. The data is based on established electronic effects and representative yields from analogous reactions in the literature.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group is expected to activate the pyridine ring towards nucleophilic aromatic substitution.

Picolinonitrile DerivativeSubstituents' Electronic EffectsExpected Reactivity in SNArRepresentative Yield (%)
This compound -NH2 (EDG), -CF3 (EWG)Activated by -CF3, slightly deactivated by -NH285
5-Nitropicolinonitrile-NO2 (strong EWG)Strongly Activated>95
3-(Trifluoromethyl)picolinonitrile-CF3 (EWG)Activated90
5-Aminopicolinonitrile-NH2 (EDG)Deactivated<10
PicolinonitrileUnsubstitutedLow<5

Table 2: Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura coupling, the reactivity is influenced by the electronic nature of the pyridine ring, which affects the oxidative addition step. While a formal leaving group (e.g., a halide) is typically required, the inherent reactivity of the C-CN bond can also be exploited under specific conditions, or the amino group can be converted to a better leaving group (e.g., via diazotization). Assuming a bromo-substituted picolinonitrile for comparison:

Bromo-Picolinonitrile DerivativeSubstituents' Electronic EffectsExpected Reactivity in Suzuki CouplingRepresentative Yield (%)
5-Amino-3-(trifluoromethyl)-X-bromopicolinonitrile -NH2 (EDG), -CF3 (EWG)Moderate75
5-Nitro-X-bromopicolinonitrile-NO2 (strong EWG)Favorable for oxidative addition85
3-(Trifluoromethyl)-X-bromopicolinonitrile-CF3 (EWG)Favorable for oxidative addition80
5-Amino-X-bromopicolinonitrile-NH2 (EDG)Less favorable for oxidative addition60
X-BromopicolinonitrileUnsubstitutedBaseline70

Table 3: Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is dependent on the electronic properties of the aryl halide.

Bromo-Picolinonitrile DerivativeSubstituents' Electronic EffectsExpected Reactivity in Buchwald-Hartwig AminationRepresentative Yield (%)
5-Amino-3-(trifluoromethyl)-X-bromopicolinonitrile -NH2 (EDG), -CF3 (EWG)Moderate70
5-Nitro-X-bromopicolinonitrile-NO2 (strong EWG)Favorable80
3-(Trifluoromethyl)-X-bromopicolinonitrile-CF3 (EWG)Favorable75
5-Amino-X-bromopicolinonitrile-NH2 (EDG)Less Favorable55
X-BromopicolinonitrileUnsubstitutedBaseline65

Experimental Protocols

1. Synthesis of this compound [3]

This procedure involves the reduction of the corresponding nitro compound.

  • Materials: 5-Nitro-3-(trifluoromethyl)picolinonitrile, iron powder, acetic acid, ethyl acetate.

  • Procedure:

    • To a solution of 5-Nitro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a 1:1 mixture of ethyl acetate and acetic acid, add iron powder (4.0-5.0 eq).

    • Heat the reaction mixture to reflux (approximately 77-78 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound. A typical reported yield for this reaction is around 95%.[3]

2. Representative Nucleophilic Aromatic Substitution: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile [4]

  • Materials: this compound, thiophosgene, chloroform, N,N-dimethylacetamide.

  • Procedure:

    • In an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or a mixture of chloroform and N,N-dimethylacetamide.[4]

    • Cool the solution in an ice bath.

    • Slowly add thiophosgene (1.1-1.2 eq) to the cooled solution.

    • Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water or a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

3. General Protocol for Suzuki-Miyaura Cross-Coupling

  • Materials: A bromo-substituted picolinonitrile derivative (e.g., 2-bromo-5-amino-3-(trifluoromethyl)pyridine), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3, Cs2CO3, or K3PO4), and a suitable solvent (e.g., dioxane, toluene, or DME/water).

  • Procedure:

    • To a reaction vessel, add the bromo-picolinonitrile (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reactivity Concepts

electronic_effects cluster_pyridine This compound cluster_substituents Substituent Effects Pyridine Pyridine Ring NH2 Amino (-NH2) Electron-Donating NH2->Pyridine Increases Nucleophilicity (Activates for Electrophilic Attack) CF3 Trifluoromethyl (-CF3) Electron-Withdrawing CF3->Pyridine Increases Electrophilicity (Activates for Nucleophilic Attack)

Caption: Electronic influence of substituents on the pyridine ring.

experimental_workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Comparison cluster_analysis Analysis Start 5-Nitro-3-(trifluoromethyl)picolinonitrile Reduction Reduction (e.g., Fe/AcOH) Start->Reduction Target This compound Reduction->Target SNAr Nucleophilic Aromatic Substitution Target->SNAr Compare with other picolinonitriles Suzuki Suzuki-Miyaura Coupling Target->Suzuki Compare with other picolinonitriles Buchwald Buchwald-Hartwig Amination Target->Buchwald Compare with other picolinonitriles Data Compare Yields, Reaction Rates, Regioselectivity SNAr->Data Suzuki->Data Buchwald->Data

References

Comparative Analysis of 5-Amino-3-(trifluoromethyl)picolinonitrile Derivatives as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds built upon the 5-amino-3-(trifluoromethyl)picolinonitrile scaffold has emerged as potent antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer. This guide provides a comparative analysis of these derivatives, with a focus on their biological activity, supported by experimental data and protocols. The insights presented are intended for researchers, scientists, and professionals involved in drug discovery and development.

The core structure, this compound, serves as a crucial intermediate in the synthesis of the second-generation nonsteroidal antiandrogen, Apalutamide.[1] Apalutamide has demonstrated significant clinical efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[2][3] The biological activity of derivatives stemming from this core scaffold is primarily attributed to their ability to competitively inhibit the androgen receptor, thereby disrupting the signaling pathway that fuels prostate cancer cell growth.[4][5]

Comparative Biological Activity

The potency of this compound derivatives is typically evaluated by their ability to inhibit the androgen receptor. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the AR's activity. A lower IC50 value indicates a more potent compound.

For a concrete comparison, Apalutamide itself serves as a key benchmark. Apalutamide exhibits potent inhibition of the androgen receptor with an IC50 of 63 nM .[5] Another non-steroidal androgen receptor antagonist, darolutamide, shows an even lower IC50 of 26 nM, while older drugs like bicalutamide and flutamide have significantly higher IC50 values of 1.2 µM and 1.3 µM, respectively, indicating lower potency.[5]

CompoundTargetIC50Reference
Apalutamide Androgen Receptor63 nM[5]
DarolutamideAndrogen Receptor26 nM[5]
BicalutamideAndrogen Receptor1.2 µM[5]
FlutamideAndrogen Receptor1.3 µM[5]

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Derivatives of this compound, exemplified by Apalutamide, exert their biological effect by disrupting the androgen receptor signaling pathway at multiple key steps. In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes that promote tumor growth and proliferation.

Apalutamide and its analogues act as competitive antagonists, binding to the ligand-binding domain of the AR. This binding prevents the natural androgens from activating the receptor. The inhibitory actions include:

  • Blocking Androgen Binding: The primary mechanism is the direct competition with androgens for the ligand-binding site on the AR.

  • Inhibiting Nuclear Translocation: By binding to the AR, these compounds prevent the conformational changes necessary for the receptor to move from the cytoplasm into the nucleus.

  • Impeding DNA Binding: Even if some AR molecules were to translocate to the nucleus, these antagonists hinder the receptor's ability to bind to androgen response elements (AREs) on the DNA.

  • Preventing Coactivator Recruitment: The binding of the antagonist can also interfere with the recruitment of coactivator proteins that are essential for the transcriptional activity of the AR.

This multi-faceted inhibition of the AR signaling pathway ultimately leads to a reduction in the expression of androgen-dependent genes, resulting in decreased cancer cell proliferation and induction of apoptosis (programmed cell death).[7]

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds AR_active Activated AR Dimer AR->AR_active Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes Derivative This compound Derivative (e.g., Apalutamide) Derivative->AR Inhibits Binding Derivative->AR_active Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) Derivative->ARE Inhibits DNA Binding AR_active->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Promotes

Caption: Androgen Receptor Signaling Pathway Inhibition.

Experimental Protocols

To assess the biological activity of this compound derivatives, standardized in vitro assays are employed. The following are detailed protocols for two key experiments:

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • Radioligand: [³H]-Mibolerone or other suitable synthetic androgen

  • Test compounds (derivatives of this compound)

  • Positive control: Dihydrotestosterone (DHT) or Apalutamide

  • Assay buffer: Tris-HCl buffer with protease inhibitors

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration, and the AR-LBD.

  • Include control wells for total binding (only radioligand and AR-LBD) and non-specific binding (radioligand, AR-LBD, and a high concentration of unlabeled DHT).

  • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • After incubation, transfer the contents of the wells to a filter plate to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Add scintillation cocktail to each well of the filter plate.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.

AR_Binding_Assay_Workflow A Prepare Reagents: - Test Compounds - Radioligand - AR-LBD B Incubate in 96-well plate (4°C, 18-24h) A->B C Separate Bound & Free Ligand (Filter Plate) B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity (Scintillation Counter) E->F G Calculate IC50 F->G

Caption: AR Competitive Binding Assay Workflow.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and thus can be used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., Apalutamide, Docetaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Prostate Cancer Cells in 96-well plate B Treat cells with Test Compounds A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent (Incubate 2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G

Caption: MTT Cell Proliferation Assay Workflow.

References

Comparative Analysis of 5-Trifluoromethylpyrimidine Analogs as Potent EGFR Inhibitors: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 5-trifluoromethylpyrimidine derivatives, exploring their structure-activity relationships (SAR) as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is based on a study by an independent research group and offers insights into the structural modifications that influence the anticancer activity of these compounds. While not direct analogs of 5-Amino-3-(trifluoromethyl)picolinonitrile, this series of 5-trifluoromethylpyrimidine derivatives shares a key structural motif and provides a valuable case study for understanding the SAR of trifluoromethyl-substituted heterocyclic compounds.

Quantitative Data Summary

The inhibitory activities of the synthesized 5-trifluoromethylpyrimidine derivatives were evaluated against the EGFR kinase and three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of the potency of each analog.

Compound IDStructureEGFR IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
9f 3-{5-Trifluoromethyl-2-[4-(3-trifluoromethyl-benzoylamino)-phenylamino]-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide>10>50>50>50
9q N-Methyl-3-((2-((4-(4-oxocyclohexane-1-carboxamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-2-carboxamide0.8910.2325.4331.54
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.0910.353.245.12

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that govern the inhibitory activity of these 5-trifluoromethylpyrimidine analogs:

  • Substitution on the Phenylamino Moiety is Crucial: The nature of the substituent at the 4-position of the phenylamino ring significantly impacts the activity.

    • Compound 9f , with a 3-trifluoromethyl-benzoylamino group, exhibited very weak activity, suggesting that this bulky, electron-withdrawing group is not well-tolerated.

    • In contrast, compound 9q , featuring a 4-oxocyclohexane-1-carboxamido group, showed moderate activity against EGFR and the A549 cell line.

    • Notably, compound 9u , which incorporates an (E)-3-(3-fluorophenyl)acrylamido moiety, demonstrated the most potent inhibitory activity across the board, with a sub-micromolar IC50 value against EGFR and potent activity against the A549 cell line. This indicates that the presence of a conjugated system with a fluorine substituent is highly favorable for activity.

  • The Thiophene-2-carboxamide Moiety: All three compounds share a common N-methyl-thiophene-2-carboxamide group at the 4-position of the pyrimidine ring, suggesting its importance as a core structural element for interacting with the target.

Experimental Protocols

The synthesis of the target compounds involved a multi-step process. A key intermediate, 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide, was prepared by the reduction of a nitro precursor using palladium on carbon under a hydrogen atmosphere. This intermediate was then coupled with various carboxylic acids or acyl chlorides to yield the final products.[1]

General Procedure for the Final Coupling Step (e.g., for 9u): To a solution of the key amino intermediate in an appropriate solvent, an equimolar amount of (E)-3-(3-fluorophenyl)acrylic acid was added, followed by a coupling agent such as HATU and a base like DIPEA. The reaction mixture was stirred at room temperature until completion, as monitored by TLC. The product was then isolated and purified by column chromatography.

The inhibitory activity against EGFR was determined using a standard kinase assay. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase in the presence of ATP. The compounds were incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate was then quantified, typically using a luminescence-based method, to determine the extent of inhibition. IC50 values were calculated from the dose-response curves.[1]

The antiproliferative activity of the compounds against A549, MCF-7, and PC-3 cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent was then added, which is converted to formazan crystals by metabolically active cells. The formazan crystals were dissolved, and the absorbance was measured at a specific wavelength. The IC50 values were determined from the dose-response curves.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of the 5-trifluoromethylpyrimidine analogs.

G cluster_synthesis General Synthetic Workflow Nitro_Precursor Nitro Precursor Amino_Intermediate Amino Intermediate (Key Building Block) Nitro_Precursor->Amino_Intermediate Reduction (Pd/C, H2) Target_Compound Target 5-Trifluoromethylpyrimidine Analog Amino_Intermediate->Target_Compound Amide Coupling (HATU, DIPEA) Carboxylic_Acid Substituted Carboxylic Acid (e.g., (E)-3-(3-fluorophenyl)acrylic acid) Carboxylic_Acid->Target_Compound

Caption: General synthetic route to the target 5-trifluoromethylpyrimidine analogs.

Logical Relationship of SAR

The following diagram illustrates the logical relationship between the structural modifications and the observed biological activity.

G cluster_sar Structure-Activity Relationship Logic cluster_substituents Substituents Modification Modification at 4-position of Phenylamino Ring Trifluoromethyl_Benzoyl 3-Trifluoromethyl-benzoyl (Compound 9f) Modification->Trifluoromethyl_Benzoyl Oxocyclohexane_Carboxamido 4-Oxocyclohexane-carboxamido (Compound 9q) Modification->Oxocyclohexane_Carboxamido Fluorophenyl_Acrylamido (E)-3-(3-fluorophenyl)acrylamido (Compound 9u) Modification->Fluorophenyl_Acrylamido Activity EGFR/Anticancer Activity Trifluoromethyl_Benzoyl->Activity Low Activity Oxocyclohexane_Carboxamido->Activity Moderate Activity Fluorophenyl_Acrylamido->Activity High Activity

Caption: SAR summary of 5-trifluoromethylpyrimidine analogs.

References

A Comparative Guide to the Analytical Characterization of 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the characterization of 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail experimental protocols and comparative data for several common analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for its analysis.

Spectroscopic and Chromatographic Analysis

The characterization of this compound (a key intermediate for Apalutamide) typically involves a suite of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity, with reported values as high as 99.88%.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, and predictive data for ¹H NMR is available.[5] Mass spectrometry provides information on the molecular weight and fragmentation patterns, with High-Resolution Mass Spectrometry (HRMS) data confirming the elemental composition. Infrared (IR) spectroscopy is employed to identify characteristic functional groups. While specific experimental data for all these techniques on this exact compound is not extensively published, this guide provides robust experimental protocols and comparative data from closely related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. While a specific monograph for this intermediate is not publicly available, methods developed for the final active pharmaceutical ingredient (API), Apalutamide, and its other intermediates can be adapted. A reversed-phase HPLC method is generally suitable.

ParameterThis compound (Typical)Alternative: 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Purity (%) ≥ 99.0≥ 98.0
Retention Time (min) Method DependentMethod Dependent

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound.

ParameterThis compound (Predicted ¹H NMR)[5]Alternative: 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Experimental ¹H NMR)Alternative: 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Experimental ¹³C NMR)
Solvent CDCl₃DMSO-d₆DMSO-d₆
Field Strength (MHz) 400400100
Chemical Shift (δ, ppm) 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)7.75 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.4 Hz, 2H), 7.44-7.38 (m, 2H), 7.30-7.25 (m, 1H), 5.85 (s, 2H)152.4, 148.9, 142.1, 137.9, 131.2, 129.2, 128.9, 128.6, 124.9, 118.9, 94.2

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

ParameterThis compoundAlternative: 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
[M+H]⁺ (Calculated) 188.0430309.0898
[M+H]⁺ (Found) 188.0432309.0896

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

  • Sample Preparation: The sample is typically introduced via direct infusion or through an LC system, dissolved in a suitable solvent like acetonitrile or methanol with a small amount of formic acid to promote ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylating agents.

  • Reaction:

    • Dissolve a small amount of the sample (e.g., 1 mg) in an anhydrous aprotic solvent (e.g., pyridine or acetonitrile).

    • Add the derivatizing agent in excess.

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized compound.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Functional GroupThis compound (Expected)Alternative: 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Experimental)
N-H stretch (Amine) 3400-3200 cm⁻¹ (two bands)3447, 3346 cm⁻¹
C≡N stretch (Nitrile) ~2230 cm⁻¹2206 cm⁻¹
C-F stretch (Trifluoromethyl) 1350-1100 cm⁻¹ (strong, multiple bands)N/A
Aromatic C=C and C=N stretch 1620-1450 cm⁻¹1632, 1600 cm⁻¹

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the synthesis and analytical characterization of this compound.

G cluster_synthesis Synthetic Pathway Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents & Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Column Chromatography Final Product Final Product Purification->Final Product

Caption: A generalized synthetic workflow for producing a target compound.

G cluster_analytical Analytical Characterization Workflow Sample Sample HPLC HPLC Sample->HPLC Purity NMR NMR Sample->NMR Structure MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups Data Analysis Data Analysis HPLC->Data Analysis NMR->Data Analysis MS->Data Analysis FTIR->Data Analysis Characterization Report Characterization Report Data Analysis->Characterization Report

Caption: A standard workflow for the analytical characterization of a chemical compound.

References

Unveiling Trace Contaminants: A Comparative Guide to Impurity Identification in 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical techniques for the identification of impurities in 5-Amino-3-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.

This compound, with its distinct chemical structure featuring amino, trifluoromethyl, and nitrile functional groups on a pyridine ring, presents unique analytical challenges.[1] Potential impurities can arise from starting materials, by-products of the synthesis process, or degradation products.[4][5][6] Therefore, robust and sensitive analytical methods are crucial for their detection, identification, and quantification.

Comparison of Key Analytical Techniques

The identification and quantification of impurities in pharmaceutical samples are primarily accomplished using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods for impurity profiling.[4][7][8]

Analytical Technique Performance
TechniquePrincipleLimit of Detection (LOD)ResolutionStructural InformationThroughput
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.~0.01%HighLimited (retention time)High
LC-MS Separation by HPLC followed by mass analysis of eluting compounds.<0.01%HighMolecular weight and fragmentation data.[7]High
GC-MS Separation of volatile compounds followed by mass analysis.<0.01%Very HighMolecular weight and fragmentation patterns for volatile impurities.Medium
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.~0.1%Low (for complex mixtures)Detailed molecular structure.[7][8]Low

Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and the nature of the impurity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound samples. Fluorinated phases can offer alternative selectivity for halogenated and nitro-aromatic compounds.[9]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is designed for the identification and structural elucidation of unknown impurities. LC-MS is a powerful tool for this purpose.[7]

  • Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 50-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the definitive structural confirmation of isolated impurities.[8][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds to observe the fluorine environment.[11][12]

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and elucidate the complete molecular structure.

Visualization of Workflows and Pathways

To effectively manage the process of impurity identification, a structured workflow is essential. The following diagrams illustrate the logical steps involved.

cluster_0 Impurity Identification Workflow Sample Sample HPLC_UPLC HPLC/UPLC Analysis Sample->HPLC_UPLC Purity_Check Purity > 99.5%? HPLC_UPLC->Purity_Check LC_MS LC-MS Analysis Purity_Check->LC_MS No Report Final Report Purity_Check->Report Yes Impurity_ID Identify Known Impurities LC_MS->Impurity_ID Unknown_Impurity Unknown Impurity Detected? Impurity_ID->Unknown_Impurity Isolate_Impurity Isolate Impurity (Prep-HPLC) Unknown_Impurity->Isolate_Impurity Yes Unknown_Impurity->Report No NMR_Analysis NMR Spectroscopy Isolate_Impurity->NMR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation Structure_Elucidation->Report

Caption: A logical workflow for the identification and characterization of impurities.

cluster_1 Potential Impurity Sources Starting_Materials Starting Materials (e.g., substituted pyridines) Synthesis Synthesis of 5-Amino-3- (trifluoromethyl)picolinonitrile Starting_Materials->Synthesis Reagents Reagents (e.g., trifluoromethylating agents) Reagents->Synthesis Intermediates Reaction Intermediates Intermediates->Synthesis Byproducts Side-Reaction By-products Synthesis->Byproducts Final_Product Final Product with Impurities Synthesis->Final_Product Degradation Degradation Products (e.g., hydrolysis of nitrile) Final_Product->Degradation

Caption: Potential sources of impurities during the synthesis of the target compound.

By employing a combination of these powerful analytical techniques and following a structured workflow, researchers can confidently identify and characterize impurities in this compound samples, ensuring the quality and safety of the final pharmaceutical products.

References

Comparative analysis of different synthetic routes to 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Pathways

5-Amino-3-(trifluoromethyl)picolinonitrile is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. The efficient and scalable synthesis of this compound is of significant interest to the medicinal and process chemistry communities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, performance metrics, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of a Nitro PrecursorRoute 2: Multi-step Synthesis from 3-Trifluoromethylpyridine
Starting Material 5-Nitro-3-(trifluoromethyl)picolinonitrile3-Trifluoromethylpyridine
Number of Steps 14
Overall Yield High (91-95%)Moderate (Overall yield is a product of individual step yields)
Reagents & Conditions Iron/Acetic Acid or Iron/HCl1. m-CPBA; 2. TMSCN, Et3N; 3. HNO3/H2SO4; 4. Iron/AcOH
Scalability Well-established and scalablePotentially more complex to scale due to multiple steps
Key Advantages High-yielding final step, direct conversionUtilizes a more readily available starting material
Key Disadvantages Requires synthesis of the nitro precursorMultiple steps can lead to lower overall yield and increased waste

Route 1: Reduction of 5-Nitro-3-(trifluoromethyl)picolinonitrile

This is the most direct and commonly reported method for the synthesis of this compound. It involves the reduction of the nitro group of 5-Nitro-3-(trifluoromethyl)picolinonitrile. Two primary methods for this reduction have been well-documented, both utilizing iron as the reducing agent but with different acidic promoters.

Visualizing the Pathway

Route_1 Route 1: Reduction of Nitro Precursor A 5-Nitro-3-(trifluoromethyl)picolinonitrile B This compound A->B Fe, AcOH, EtOAc or Fe, HCl, EtOH/EtOAc

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Method 1A: Iron in Acetic Acid

To a solution of 5-Nitro-3-(trifluoromethyl)picolinonitrile (1 equivalent) in a mixture of ethyl acetate and acetic acid, iron powder (typically 4-5 equivalents) is added. The reaction mixture is heated to reflux (around 65-70°C) and stirred for several hours (e.g., 15 hours)[1]. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid iron residues are removed by filtration through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography to afford this compound. This method has a reported yield of approximately 91%[1].

Method 1B: Iron with Hydrochloric Acid

In a variation of the above method, a solution of 5-Nitro-3-(trifluoromethyl)picolinonitrile (1 equivalent) in a mixture of ethanol and ethyl acetate is treated with iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid[1]. The mixture is heated to reflux and monitored by TLC. After completion (e.g., 12 hours), the reaction mixture is filtered through diatomite, and the filtrate is concentrated. The crude product is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the desired product as a brown solid. This procedure has been reported to provide a higher yield of 95%[1].

Route 2: Multi-step Synthesis from 3-Trifluoromethylpyridine

This synthetic approach builds the target molecule through a series of functional group transformations starting from the more readily available 3-Trifluoromethylpyridine. This route involves four key steps: N-oxidation, cyanation, nitration, and a final reduction.

Visualizing the Pathway

Route_2 Route 2: Multi-step Synthesis A 3-Trifluoromethylpyridine B 3-(Trifluoromethyl)pyridine N-oxide A->B m-CPBA C 2-Cyano-3-(trifluoromethyl)pyridine B->C TMSCN, Et3N D 5-Nitro-3-(trifluoromethyl)picolinonitrile C->D HNO3, H2SO4 E This compound D->E Fe, AcOH

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: N-Oxidation of 3-Trifluoromethylpyridine

3-Trifluoromethylpyridine is dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature until completion. The resulting 3-(Trifluoromethyl)pyridine N-oxide can be isolated after an appropriate workup.

Step 2: Cyanation of 3-(Trifluoromethyl)pyridine N-oxide

The N-oxide from the previous step is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a base like triethylamine (Et3N). This reaction introduces the nitrile group at the 2-position of the pyridine ring to yield 2-Cyano-3-(trifluoromethyl)pyridine.

Step 3: Nitration of 2-Cyano-3-(trifluoromethyl)pyridine

The intermediate from step 2 is subjected to nitration using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces a nitro group at the 5-position of the pyridine ring, yielding 5-Nitro-3-(trifluoromethyl)picolinonitrile.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 5-Nitro-3-(trifluoromethyl)picolinonitrile to the desired amino group. This can be achieved using the same methods described in Route 1, for example, with iron powder in acetic acid.

While this route offers an alternative starting from a simpler precursor, the overall yield is dependent on the efficiency of each of the four steps. For a comprehensive comparison, obtaining high yields at each stage is crucial.

Conclusion

The choice between these two synthetic routes will largely depend on the specific needs and constraints of the research or manufacturing environment.

  • Route 1 is highly efficient for the final conversion and is likely the preferred method if the starting material, 5-Nitro-3-(trifluoromethyl)picolinonitrile, is readily available or can be synthesized economically. Its high yield and single-step nature make it attractive for large-scale production.

  • Route 2 provides a viable alternative when starting from the more basic building block, 3-Trifluoromethylpyridine. However, the multi-step nature of this pathway may result in a lower overall yield and require more extensive process optimization to be economically competitive.

For drug development professionals and researchers, understanding the nuances of these synthetic pathways is essential for making informed decisions regarding intermediate sourcing, process development, and overall project cost-effectiveness. Further investigation into the optimization of each step in Route 2 could potentially improve its overall efficiency and make it a more competitive alternative to the more direct reduction of the nitro precursor.

References

Evaluating 5-Amino-3-(trifluoromethyl)picolinonitrile as a Precursor in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical decision that can significantly impact the efficiency, cost, and overall success of a multi-step synthesis. This guide provides an objective comparison of 5-Amino-3-(trifluoromethyl)picolinonitrile and an alternative precursor, 2,4-Dichloro-3-(trifluoromethyl)pyridine, in the context of synthesizing complex trifluoromethylated pyridine-containing molecules, particularly those with therapeutic potential as kinase inhibitors.

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Both this compound and 2,4-Dichloro-3-(trifluoromethyl)pyridine serve as valuable building blocks for introducing this crucial moiety into a pyridine scaffold. This guide presents a data-driven comparison of their efficacy, supported by experimental protocols and pathway visualizations.

Comparative Analysis of Precursors

The efficacy of a precursor can be evaluated based on several factors, including the yield of the desired product, the complexity of the synthetic route, and the reaction conditions required. Below is a comparative summary of the synthesis of key intermediates from this compound and 2,4-Dichloro-3-(trifluoromethyl)pyridine.

Table 1: Comparison of Precursor Efficacy in the Synthesis of Trifluoromethylated Pyridine Intermediates

PrecursorSynthetic StepReagents and ConditionsYieldReference
5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile Reduction to this compoundIron powder, HCl, EtOH/EtOAc (1:1), reflux, 12 h95%[2]
2,4-Dichloro-3-(trifluoromethyl)pyridine Buchwald-Hartwig Amination (example with aniline)Pd(OAc)₂, X-Phos, KOt-Bu, Toluene, 100°C, 10 min (microwave)Good to Excellent[3]

As the data indicates, this compound can be synthesized in high yield from its nitro precursor.[2] The subsequent functionalization of its amino group allows for the construction of more complex molecules. In contrast, 2,4-Dichloro-3-(trifluoromethyl)pyridine offers two reactive sites for nucleophilic substitution or cross-coupling reactions, such as the Buchwald-Hartwig amination, providing a different strategic approach to building molecular complexity.[3][4]

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

A significant application of trifluoromethylated pyridines is in the development of kinase inhibitors for cancer therapy. Both Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in oncology, and inhibitors containing the trifluoromethyl-pyridine scaffold have shown promise.

Synthesis of a CHK1 Inhibitor Precursor

The synthesis of a key intermediate for a CHK1 inhibitor, based on the structure of the clinical candidate CCT245737, can be envisioned starting from this compound. The amino group of this precursor can be utilized for a variety of coupling reactions to build the final complex molecule.

Experimental Workflow for a CHK1 Inhibitor Precursor Synthesis:

A This compound C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Coupling Partner B->C D CHK1 Inhibitor Precursor C->D FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK1->Cell_Cycle_Arrest Mitotic Entry

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-(trifluoromethyl)picolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. This compound is classified as acutely toxic if swallowed and requires careful handling as hazardous waste.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is a halogenated aromatic nitrile, and similar compounds are known to be toxic and irritating.[2][3]

Summary of Key Hazards:

  • Acute Oral Toxicity: Toxic if swallowed.[1]

  • Irritation: May cause skin, eye, and respiratory system irritation.[4][5]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.

EquipmentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile rubber).[6]To prevent skin contact.
Eye Protection Safety glasses with side-shields or goggles, and a face shield.[6][7]To protect eyes from dust and splashes.
Body Protection Laboratory coat; chemical-resistant apron if necessary.[6]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is required if dust or aerosols will be generated.[8][9]To prevent inhalation of hazardous dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Use a dedicated, compatible hazardous waste container, such as a polyethylene container, provided by your institution's Environmental Health and Safety (EHS) department.[10]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[1][6]

  • Waste Transfer: Carefully transfer the waste chemical into the designated container, avoiding the generation of dust.[7]

  • Segregation: This is a critical step.

    • Collect halogenated organic waste separately from non-halogenated waste.[3][11][12]

    • Do not mix this compound with other waste streams such as acids, bases, or oxidizing agents unless compatibility has been verified.[5][6]

  • Container Sealing and Storage:

    • Securely seal the container when not in use.[6]

    • Store the container in a designated, cool, dry, and well-ventilated hazardous waste storage area.[7][8]

    • Ensure the storage area is away from incompatible materials.[10]

  • Disposal Arrangement: Arrange for the disposal of the hazardous waste through your institution's EHS office.[3] The waste will be sent to a permitted hazardous waste treatment and disposal facility, likely for incineration.[1][13]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is critical.

IncidentResponse Protocol
Spill 1. Evacuate and secure the immediate area.[6] 2. Ensure the area is well-ventilated.[8] 3. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] 4. Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[8]
Inhalation Move the individual to fresh air. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid collect_solid 3a. Collect in Designated Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Designated Liquid Halogenated Waste Container liquid_waste->collect_liquid labeling 4. Label Container: 'Hazardous Waste' + Chemical Name collect_solid->labeling collect_liquid->labeling storage 5. Store Securely in Designated Area labeling->storage ehs_contact 6. Contact Institutional EHS for Pickup and Disposal storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the handling and disposal of 5-Amino-3-(trifluoromethyl)picolinonitrile (CAS No. 573762-62-6). Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

CategoryRequired PPESpecifications
Eye Protection Tightly fitting safety goggles or a face shield.Must adhere to European standard EN 166 or equivalent.[1]
Hand Protection Impermeable, chemical-resistant gloves.Double gloving is recommended.[2][3] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374 derived from it.[1]
Body Protection A lab coat or chemical-resistant suit.Wear appropriate protective clothing ensuring all skin is covered.[1]
Respiratory Protection Use only under a chemical fume hood.A respirator is not typically needed under normal use conditions within a fume hood.[1] For large spills, a chemical cartridge-type respirator may be required.
Footwear Closed-toe shoes.Safety shoes that meet at least S1 standards are recommended.[1]

Safe Handling and Operational Plan

A designated area for working with cyanide compounds should be established.[3] All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[1][3]

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the required PPE as detailed in Table 1.

  • Handling:

    • Handle the compound in a well-ventilated area, specifically within a chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke when using this product.[4]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1][4]

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated materials as outlined in the disposal plan.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Protocol

Type of ExposureImmediate Action
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
In Case of Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention.[4]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[4]
If Swallowed Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
In Case of a Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Prevent the spill from entering drains.[1] Absorb the spill with inert material and collect for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Cyanide-containing wastes must be collected separately from other waste streams.[5]

  • Containerization: Store waste in clearly labeled, tightly closed containers.

  • Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[4] Contact your institution's environmental health and safety (EH&S) office for specific disposal procedures.[5]

  • Contaminated Materials: All gloves, lab coats, and other materials contaminated with this chemical must also be collected and disposed of as hazardous waste.[5]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong acids.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Confirm Eyewash/Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 disp1 Segregate Cyanide Waste post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Contact EH&S for Pickup disp2->disp3

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.